Kx2-361
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a dual Src-kinase and tubulin polymerization inhibitor that crosses blood brain barrier in mice
Structure
2D Structure
3D Structure
Properties
CAS No. |
897016-26-1 |
|---|---|
Molecular Formula |
C24H24FN3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)-2-pyridinyl]acetamide |
InChI |
InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29) |
InChI Key |
CMKKPJNMYLOUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KX2-361 N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Kx2-361: A Dual-Action Inhibitor Targeting Src Kinase and Tubulin Polymerization in Glioblastoma
An In-Depth Technical Guide on the Core Mechanism of Action
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Its infiltrative nature, the presence of the blood-brain barrier (BBB), and intrinsic and acquired resistance to conventional therapies contribute to a dismal prognosis. The development of novel therapeutic agents that can effectively cross the BBB and target key oncogenic pathways is a critical unmet need. Kx2-361 has emerged as a promising small molecule inhibitor with a unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, and demonstrating significant preclinical activity against glioblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in glioblastoma, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Dual-Targeting Strategy
This compound is an orally bioavailable small molecule that readily crosses the blood-brain barrier.[1][2] Its anti-glioblastoma activity stems from its ability to simultaneously inhibit two critical cellular components: the Src family of non-receptor tyrosine kinases and the process of tubulin polymerization.[1][2]
Src Kinase Inhibition
Src family kinases (SFKs) are frequently overactivated in glioblastoma and play a pivotal role in promoting tumor cell proliferation, survival, invasion, and angiogenesis.[3] this compound acts as a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate binding site.[4] This inhibition leads to a reduction in the autophosphorylation of Src at tyrosine 416 (Tyr416), a key marker of its activation.[2][5] By blocking Src activity, this compound disrupts downstream signaling cascades crucial for glioblastoma progression.[3]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. This compound directly binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This leads to the disruption of the microtubule network within glioma cells, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound against glioblastoma.
Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Citation(s) |
| GL261 (murine) | Src Autophosphorylation | 0-200 nM | Reduction in Src autophosphorylation | [2] |
| U87 (human) | Cell Cycle Analysis | 0-270 nM | G2/M phase arrest (dose-dependent) | [2] |
| U87 (human) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |
| GL261 (murine) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |
| T98G (human) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |
| Purified Tubulin | Tubulin Polymerization | 5 µM | Inhibition of in vitro assembly | [2] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic GL261 Glioblastoma Mouse Model
| Treatment Group | Dosing Regimen | Median Survival | Long-Term Survivors | Citation(s) |
| Vehicle | Daily oral gavage | ~25 days | 0% | [7] |
| This compound | Daily oral gavage | Significantly extended | 30% complete tumor remission | [7][8] |
| Temozolomide (TMZ) | 5 mg/kg, once weekly | Extended | Not specified | [7] |
| This compound + TMZ | Combination | Not specified | Not specified | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Citation(s) |
| Brain Cmax | 4025 ± 319 ng/g | 20 mg/kg, oral | [2] |
| Brain Tmax | 15 min | 20 mg/kg, oral | [2] |
| Brain AUClast | 5044 ± 355 h*ng/g | 20 mg/kg, oral | [2] |
| Oral Bioavailability | 40% | Not specified | [8] |
Signaling Pathways and Cellular Processes
The dual inhibition of Src kinase and tubulin polymerization by this compound culminates in a multi-pronged attack on glioblastoma cells.
Downstream of Src Inhibition: The STAT3 Connection
Src kinase is a known upstream activator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in a majority of glioblastomas and is a master regulator of the mesenchymal phenotype associated with therapeutic resistance.[9][10] The activation of STAT3, through phosphorylation at Y705 and S727, is mediated by Src and EGFR signaling, respectively.[9] By inhibiting Src, this compound is predicted to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and pro-survival functions. This disruption of the Src-STAT3 axis likely contributes significantly to the apoptotic effects of this compound.
The Role of the Immune System
A critical finding from in vivo studies is that the long-term survival benefit of this compound is dependent on a functional adaptive immune system.[3][7][11] Long-term survival was not observed in immunodeficient mice bearing GL261 gliomas treated with this compound.[7] This suggests that this compound not only has direct cytotoxic effects on tumor cells but also modulates the tumor microenvironment to promote an anti-tumor immune response. One potential mechanism is the induction of immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs), which can prime an adaptive immune response against the tumor.[12][13] Long-term survivors from this compound treatment were able to reject a subsequent tumor challenge, indicating the development of immunological memory.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of Src Phosphorylation
This protocol details the detection of phosphorylated Src (p-Src) at Tyr416 in glioblastoma cell lysates.
Methodology:
-
Cell Culture and Treatment: Plate glioblastoma cells (e.g., GL261, U87) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-200 nM) for 24 to 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software and normalize p-Src levels to total Src and the loading control.[5]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
References
- 1. Src kinase assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Activation of STAT3 through combined SRC and EGFR signaling drives resistance to a mitotic kinesin inhibitor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Kx2-361: A Technical Whitepaper on its Dual-Inhibitor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kx2-361 is an orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent, particularly for aggressive brain tumors like glioblastoma.[1][2] Its therapeutic efficacy stems from a unique dual-inhibitor function, concurrently targeting two distinct and critical components of cellular proliferation and survival: Src kinase and tubulin polymerization.[1][3][4] This document provides an in-depth technical overview of the core mechanisms of this compound, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Dual Inhibition
This compound's primary pharmacological activity is the simultaneous inhibition of two key oncogenic targets:
-
Src Kinase: A non-receptor tyrosine kinase that is frequently overexpressed in various cancers. Src kinase plays a pivotal role in tumor cell proliferation, angiogenesis, migration, and metastasis.[5] this compound inhibits Src kinase activity by binding to the peptide substrate site, a distinct mechanism from ATP-competitive inhibitors.[3][6] This novel binding mode is believed to confer greater specificity towards Src kinase.[6]
-
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for mitosis, intracellular transport, and maintenance of cell structure.[5] By binding to tubulin heterodimers, this compound disrupts microtubule formation and architecture, leading to cell cycle arrest and apoptosis.[1][2][5]
This dual mechanism of action provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target therapies.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound from preclinical studies.
| Target/Activity | Cell Line/System | Concentration/Effect | Reference |
| Src Autophosphorylation | GL261 murine glioblastoma | Reduced at 0-200 nM | [1] |
| Cell Cycle Arrest (G2/M phase) | U87 human glioblastoma | Dose-dependent effect (0-270 nM), with virtual complete arrest at 270 nM | [1] |
| Apoptosis Induction | U87, GL261, T98G glioma cell lines | Dose-dependent (0-800 nM) | [1] |
| In Vitro Tubulin Polymerization | Purified tubulin | Inhibition at 5 µM | [1] |
| Brain Penetration (in mice) | C57BL/6 mice (20 mg/kg oral dose) | Brain Cmax: 4025 ± 319 ng/g at 15 min; AUClast: 5044 ± 355 h*ng/g | [1] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: Dual inhibitory action of this compound on Src kinase and tubulin polymerization.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)
-
Objective: To determine the effect of this compound on Src kinase activity in glioma cells.
-
Cell Lines: GL261 murine glioblastoma cells.
-
Protocol:
-
Seed GL261 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) dissolved in DMSO for a specified duration (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the inhibitory effect of this compound on the assembly of purified tubulin into microtubules.
-
Materials: Purified tubulin (>99% pure), tubulin polymerization buffer, GTP, this compound, and a positive control (e.g., nocodazole).
-
Protocol:
-
Resuspend purified tubulin in tubulin polymerization buffer on ice.
-
In a 96-well plate, add this compound to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO) and a positive control.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves and compare the effect of this compound to the controls.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression in glioma cells.
-
Cell Lines: U87 human glioblastoma cells.
-
Protocol:
-
Seed U87 cells and treat with a range of this compound concentrations (e.g., 0-270 nM) for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound against glioblastoma in a syngeneic model.
-
Animal Model: C57BL/6 mice.
-
Cell Line: GL261 murine glioblastoma cells.
-
Protocol:
-
Intracranially implant GL261 cells into the brains of C57BL/6 mice.
-
After a set period for tumor establishment, randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Monitor the mice for tumor progression, body weight, and signs of toxicity.
-
Measure tumor growth using imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase, or MRI).
-
Record survival data and perform statistical analysis (e.g., Kaplan-Meier survival curves) to determine the therapeutic effect of this compound.
-
To investigate the role of the immune system, the same experiment can be conducted in immunocompromised mice (e.g., nude or SCID mice) and the survival outcomes compared to those in the syngeneic C57BL/6 mice.[2]
-
Conclusion
This compound's dual inhibition of Src kinase and tubulin polymerization represents a promising strategy for the treatment of glioblastoma and potentially other malignancies. Its ability to cross the blood-brain barrier addresses a major challenge in neuro-oncology.[1][2] The preclinical data strongly support its continued investigation, and it is currently in Phase I clinical trials for malignant glioblastoma.[5][6] Further research will be crucial to fully elucidate its therapeutic potential and optimize its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
- 5. This compound | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Kx2-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization in Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kx2-361, a novel small molecule inhibitor, has emerged as a promising therapeutic agent, particularly in the context of glioblastoma (GBM), the most aggressive form of brain cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its dual role in targeting the Src kinase signaling pathway and inhibiting tubulin polymerization. The following sections detail quantitative data on its efficacy, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology and neuro-oncology.
This compound is characterized by its good oral bioavailability and its ability to effectively cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2] Its dual mechanism of action offers a multi-pronged attack on cancer cells, disrupting key signaling cascades that drive proliferation and survival, as well as interfering with the cellular machinery essential for cell division.
Core Mechanism of Action: Dual Inhibition
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular targets: the Src family of non-receptor tyrosine kinases and the process of tubulin polymerization.
Src Kinase Inhibition
Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[3] In many cancers, including glioblastoma, Src is overexpressed and/or hyperactivated, leading to aberrant downstream signaling that promotes tumor growth and metastasis.[3] this compound is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4] This mode of inhibition offers a potential advantage in terms of specificity compared to ATP-competitive inhibitors.
The inhibitory effect of this compound on Src activity has been demonstrated through the reduction of Src autophosphorylation at tyrosine 416 (pY416), a key marker of Src activation.[5]
Tubulin Polymerization Inhibition
In addition to its effects on Src kinase, this compound also functions as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, this compound disrupts the assembly of microtubules, leading to mitotic arrest and ultimately, apoptosis.[1][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Parameter | Cell Line | Concentration Range | Effect | Reference(s) |
| Src Autophosphorylation (pY416) Reduction | GL261 | 0 - 200 nM | Dose-dependent reduction | [1] |
| Cell Cycle Arrest | U87 | 0 - 270 nM | G2/M phase arrest; virtually complete at 270 nM | [1] |
| Apoptosis Induction | U87, GL261, T98G | 0 - 800 nM | Dose-dependent induction of apoptosis | [1] |
| Tubulin Polymerization Inhibition | In vitro assembly | 5 µM | Inhibition of tubulin polymer assembly | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Value | Time Point | Reference(s) |
| Brain Cmax | 20 mg/kg (oral) | 4025 ± 319 ng/g | 15 min post-dosing | [1] |
| Brain AUClast | 20 mg/kg (oral) | 5044 ± 355 h*ng/g | - | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.
Src Kinase Signaling Pathway and the Impact of this compound
The Src signaling pathway is a complex network of interactions that ultimately influences cell fate. This compound intervenes at a critical point in this cascade.
Caption: this compound's dual inhibition of Src kinase and tubulin polymerization.
Experimental Workflow for Assessing this compound Efficacy
A typical experimental workflow to evaluate the effects of this compound on glioblastoma cells is outlined below.
References
- 1. promega.com [promega.com]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Kinase activity assays Src and CK2 [protocols.io]
The Dual-Action of Kx2-361: A Technical Guide to its Impact on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kx2-361 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and the microtubule cytoskeleton.[1][2] This technical guide provides an in-depth analysis of this compound's effects on tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By directly binding to tubulin, this compound disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This document consolidates available quantitative data, details key experimental protocols for studying this interaction, and presents visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action: this compound and Tubulin Interaction
This compound exerts its anti-cancer effects in part by directly targeting tubulin, the fundamental protein subunit of microtubules. The process of microtubule formation, known as polymerization, is a dynamic equilibrium between the assembly of tubulin dimers into protofilaments and their subsequent disassembly. This compound disrupts this delicate balance by inhibiting tubulin polymerization.[3][4]
Evidence suggests that this compound and its analogs, such as Kx2-391, bind to a novel site on the tubulin heterodimer.[4] This binding is distinct from the binding sites of other well-known tubulin inhibitors like colchicine, vinca alkaloids, or taxanes. Competition assays have demonstrated that this compound and Kx2-391 occupy the same binding site on tubulin.[4] Upon binding, this compound is believed to induce conformational changes in the tubulin dimer that are unfavorable for its incorporation into the growing microtubule lattice, thereby diminishing the extent of tubulin polymerization.[4] This leads to a disruption of the microtubule network within the cell, which is crucial for the formation of the mitotic spindle during cell division.[4] Consequently, cells treated with this compound experience an arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[3]
References
Kx2-361: A Dual-Targeting Inhibitor with Potent Anti-Tumor Properties in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kx2-361 is a novel, orally bioavailable small molecule inhibitor demonstrating significant anti-tumor activity, particularly in preclinical models of glioblastoma (GBM). Its unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, positions it as a promising therapeutic candidate for this aggressive and challenging malignancy. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.
Introduction
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The highly infiltrative nature of GBM and the presence of the blood-brain barrier (BBB) pose significant challenges to effective drug delivery and therapeutic efficacy. This compound is a synthetic organic compound designed to overcome these hurdles, exhibiting good oral bioavailability and the ability to cross the BBB.[1][2][3] This document details the preclinical anti-tumor profile of this compound, focusing on its dual inhibitory function against Src kinase and tubulin polymerization.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4][5] Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in various cancers, including glioblastoma.[6] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6] By inhibiting Src, this compound disrupts these oncogenic signaling cascades.
-
Tubulin Polymerization Inhibition: this compound directly binds to tubulin and disrupts the formation of microtubules.[2][4] Microtubules are essential components of the cytoskeleton, critical for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]
This dual-targeting approach offers the potential for enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.
In Vitro Anti-Tumor Activity
This compound has demonstrated potent anti-tumor activity in various glioblastoma cell lines.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in key glioblastoma cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| GL261 | Src Autophosphorylation | 0-200 nM | Reduction in Src autophosphorylation | [3] |
| U87 | Cell Cycle Arrest | 0-270 nM | G2/M phase arrest | [3] |
| U87 | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |
| GL261 | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |
| T98G | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |
| Purified Tubulin | Tubulin Polymerization | 5 µM | Inhibition of in vitro assembly | [3] |
Note: Specific IC50/GI50 values for this compound across a broad panel of cancer cell lines are not yet publicly available in the reviewed literature.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been evaluated in a syngeneic orthotopic mouse model of glioblastoma.
Quantitative Efficacy Data
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| C57BL/6 Mice | Orthotopic GL261 Glioma | 20 mg/kg, oral | Significantly delayed tumor progression and produced long-term survival. | [3] |
| Immunodeficient Mice | Orthotopic GL261 Glioma | Not specified | No long-term survival observed, suggesting a role for the immune system in the therapeutic effect. | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Dual mechanism of action of this compound.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87 and T98G, and murine glioblastoma cell line GL261.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot for Src Phosphorylation
-
Cell Lysis: Glioblastoma cells are seeded and treated with varying concentrations of this compound (e.g., 0-200 nM) for 24-72 hours.[3] Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: U87 cells are treated with this compound (e.g., 0-270 nM) for a specified period (e.g., 24 hours).[3]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: U87, GL261, or T98G cells are treated with this compound (e.g., 0-800 nM) for a defined duration.[3]
-
Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a microplate.
-
Treatment: this compound (e.g., 5 µM) or a control vehicle is added to the reaction mixture.[3]
-
Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of this compound is determined by comparing the polymerization curve to that of the control.
Orthotopic Glioblastoma Mouse Model
-
Cell Implantation: GL261 glioma cells are stereotactically implanted into the striatum of C57BL/6 mice.
-
Treatment: After tumor establishment, mice are treated with this compound (e.g., 20 mg/kg) or a vehicle control via oral gavage.[3]
-
Tumor Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Survival Analysis: The survival of the mice in each treatment group is monitored, and Kaplan-Meier survival curves are generated to assess the therapeutic efficacy of this compound.
Conclusion
This compound is a promising anti-tumor agent with a novel dual mechanism of action targeting both Src kinase and tubulin polymerization. Its ability to cross the blood-brain barrier and its potent efficacy in preclinical models of glioblastoma highlight its potential as a therapeutic candidate for this devastating disease. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical translation of this compound. Future studies should focus on elucidating the full spectrum of its anti-cancer activity, defining its pharmacokinetic and pharmacodynamic profiles in more detail, and exploring potential combination therapies to maximize its therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
Kx2-361 Blood-Brain Barrier Permeability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Kx2-361, a dual Src kinase and tubulin polymerization inhibitor. This compound has demonstrated significant potential in preclinical models for glioblastoma, largely attributed to its ability to effectively cross the BBB.[1][2] This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on Blood-Brain Barrier Permeability
This compound exhibits excellent penetration of the blood-brain barrier in preclinical models.[2] A key study in mice provides the following pharmacokinetic parameters in the brain after a single oral dose.
| Parameter | Value | Animal Model | Dosage | Reference |
| Brain Cmax | 4025 ± 319 ng/g | Mice | 20 mg/kg (oral) | [2] |
| Brain AUClast | 5044 ± 355 h*ng/g | Mice | 20 mg/kg (oral) | [2] |
Table 1: Brain Pharmacokinetic Parameters of this compound in Mice
Mechanism of Action: Dual Inhibition
This compound functions as a dual inhibitor, targeting two distinct cellular processes critical for cancer cell proliferation and survival: Src kinase signaling and tubulin polymerization.[1]
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[3] Its activation can lead to the downstream activation of multiple signaling cascades, such as the Ras-MAPK, PI3K-AKT, and STAT3 pathways, all of which are implicated in tumorigenesis.[4][5] this compound inhibits Src kinase, thereby disrupting these pro-cancerous signaling events.[1]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[6] The dynamic process of microtubule polymerization and depolymerization is fundamental to their function.[7] Tubulin inhibitors interfere with this process, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8] this compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics and inducing mitotic catastrophe in cancer cells.[1]
Experimental Protocols
Detailed experimental protocols for assessing the BBB permeability of this compound are crucial for the replication and extension of these findings. Below are generalized protocols for in vivo and in vitro BBB permeability studies.
In Vivo Blood-Brain Barrier Permeability Study in Mice
This protocol is a generalized representation based on common practices for determining brain penetration of a compound, as the specific detailed protocol for this compound from the primary literature is not fully available.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and dosing
-
Equipment for blood and tissue collection
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, euthanize a subset of mice.
-
Blood and Brain Collection: Immediately collect blood via cardiac puncture into EDTA-containing tubes and perfuse the brain with saline before extraction.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the brain and plasma pharmacokinetic parameters, including Cmax and AUClast, using appropriate software.
In Vitro Blood-Brain Barrier Permeability Assay (Caco-2 Model)
While no specific in vitro BBB permeability data for this compound has been published, the Caco-2 cell monolayer assay is a standard method to predict intestinal absorption and can be adapted to model the BBB. This protocol serves as a representative example.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sampling: At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.
-
Conclusion
The available data strongly indicate that this compound is a promising CNS-penetrant drug candidate. Its ability to efficiently cross the blood-brain barrier, combined with its dual mechanism of action against key cancer-related pathways, provides a strong rationale for its continued development for the treatment of malignant brain tumors such as glioblastoma. Further studies, including detailed in vitro BBB transport experiments and pharmacokinetic/pharmacodynamic modeling, will be valuable in fully elucidating its CNS distribution and optimizing its therapeutic potential.
References
- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microtubule - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dual-Action of Kx2-361: A Technical Guide to Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kx2-361 is a novel, orally bioavailable small molecule that has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma. Its unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, positions it as a compound of interest in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis in cancer cells, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways involved.
Introduction
This compound is a synthetic organic compound designed to overcome some of the challenges in cancer therapy, such as drug resistance and penetration of the blood-brain barrier.[1][2] It is a dual inhibitor, targeting two critical components of cancer cell proliferation and survival: Src-family kinases and the microtubule network.[1][2] By simultaneously disrupting these two pathways, this compound triggers a cascade of events culminating in G2/M cell cycle arrest and apoptosis.[3] This guide will dissect the molecular mechanisms and cellular consequences of this compound treatment, with a focus on its apoptotic effects on cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects through a two-pronged attack on critical cellular machinery.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in a variety of cancers, playing a key role in tumor growth, metastasis, and angiogenesis.[4] this compound is a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site.[2][5] This inhibition leads to a reduction in the autophosphorylation of Src, a key step in its activation.[3][6] The downstream consequences of Src inhibition by this compound include the modulation of signaling pathways that regulate cell survival and proliferation, ultimately contributing to the induction of apoptosis.[5]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. This compound binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.[3][7] This interference with microtubule function leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, a state which can trigger the intrinsic apoptotic pathway, a phenomenon often referred to as mitotic catastrophe.[3][8]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity and pharmacokinetics of this compound.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Cell Line(s) | Concentration Range | Effect | Reference(s) |
| Src Autophosphorylation Inhibition | GL261 | 0-200 nM | Reduction in autophosphorylation | [3] |
| G2/M Cell Cycle Arrest | U87 | 0-270 nM | Dose-dependent arrest | [3] |
| Apoptosis Induction | U87, GL261, T98G | 0-800 nM | Induction of apoptosis | [3] |
| Tubulin Assembly Inhibition | In vitro assay | 5 µM | Inhibition of polymerization | [3] |
Table 2: Pharmacokinetic Properties of this compound in Mice (20 mg/kg Oral Dose)
| Parameter | Value | Reference(s) |
| Brain Cmax | 4025 ± 319 ng/g | [3] |
| Brain AUClast | 5044 ± 355 h*ng/g | [3] |
| Brain Penetration | ~75% of plasma levels | [1] |
Signaling Pathways
The dual inhibitory action of this compound converges on the induction of apoptosis through distinct but interconnected signaling pathways.
Src Inhibition-Mediated Apoptosis
Inhibition of the constitutively active Src signaling pathway by this compound is a key initiator of apoptosis. By blocking Src, this compound can lead to the activation of tumor suppressor proteins like p53 and the subsequent cleavage of caspase-3 and PARP, which are hallmark events of apoptosis.[5]
Caption: this compound inhibits Src kinase, leading to the activation of p53 and the caspase cascade, ultimately resulting in apoptosis.
Tubulin Disruption-Induced Mitotic Catastrophe and Apoptosis
This compound's disruption of microtubule dynamics leads to a prolonged G2/M arrest. Cells that are unable to satisfy the spindle assembly checkpoint due to microtubule disruption may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis. This process often culminates in the activation of the apoptotic machinery.
Caption: this compound inhibits tubulin polymerization, causing G2/M arrest and mitotic catastrophe, which in turn triggers apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted based on specific cell lines and experimental conditions.
Western Blot Analysis for Src Phosphorylation
This protocol is for assessing the inhibition of Src autophosphorylation by this compound.
-
Cell Treatment: Plate cancer cells (e.g., GL261) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Src (e.g., Tyr416) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Src).
Caption: A typical workflow for Western blot analysis to assess protein phosphorylation changes induced by this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cancer cells (e.g., U87) and treat with various concentrations of this compound (e.g., 0-270 nM) for the desired duration.
-
Cell Harvest: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for analyzing cell cycle distribution in this compound treated cells using flow cytometry.
Apoptosis Assay using Annexin V Staining
This protocol is for quantifying the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells (e.g., U87, GL261, T98G) with this compound at various concentrations (e.g., 0-800 nM) for a set time period.
-
Cell Harvest: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a dead cell stain (e.g., propidium iodide). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: A streamlined workflow for the quantification of apoptosis using Annexin V and propidium iodide staining.
Clinical Development
A Phase I clinical trial (NCT02326441) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in subjects with advanced malignancies.[3] However, this trial was later discontinued. The specific reasons for the discontinuation have not been publicly detailed, but common reasons for trial termination include issues with recruitment, safety concerns, or strategic decisions by the sponsoring company.[9][10][11]
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action that effectively induces apoptosis in cancer cells, particularly in glioblastoma models. Its ability to inhibit both Src kinase and tubulin polymerization leads to cell cycle arrest and the activation of apoptotic pathways. The preclinical data highlights its potential, especially its ability to cross the blood-brain barrier. Further investigation is warranted to fully elucidate its therapeutic potential and to understand the reasons for the discontinuation of its clinical development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound and similar dual-action inhibitors.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Kx2-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization and Its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kx2-361 is a novel, orally bioavailable small molecule that demonstrates significant anti-tumor activity, particularly in preclinical models of glioblastoma. Its mechanism of action is characterized by the dual inhibition of Src kinase and tubulin polymerization. This unique combination of activities leads to a potent disruption of key cellular processes, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its effects on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The development of effective cancer therapeutics often hinges on the identification of molecular targets that are critical for tumor cell proliferation and survival. This compound has emerged as a promising therapeutic candidate due to its ability to simultaneously target two distinct and crucial cellular components: the Src family of non-receptor tyrosine kinases and the microtubule cytoskeleton. Src kinases are frequently overexpressed and hyperactivated in a variety of human cancers, where they play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a requisite for cell division. By inhibiting both Src kinase activity and tubulin polymerization, this compound employs a multi-pronged attack on cancer cells, leading to a robust anti-proliferative effect.
Mechanism of Action
This compound's anti-cancer effects are rooted in its dual inhibitory functions:
-
Src Kinase Inhibition: this compound inhibits the activity of Src kinase, a non-receptor tyrosine kinase that is a key node in multiple signaling pathways promoting cell growth and survival. By blocking Src, this compound disrupts these downstream signals, contributing to the cessation of cell proliferation.
-
Tubulin Polymerization Inhibition: this compound binds to tubulin, the fundamental building block of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to a halt in cell division.
The convergence of these two mechanisms results in a potent G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the effects of this compound on cell cycle progression and its molecular targets.
| Parameter | Cell Line | Concentration | Effect | Citation |
| Src Autophosphorylation | GL261 (murine glioblastoma) | 0-200 nM | Reduction in autophosphorylation | [1] |
| Cell Cycle Arrest | U87 (human glioblastoma) | 0-270 nM | Dose-dependent arrest at G2/M phase; virtually complete arrest at 270 nM | [1] |
| Apoptosis Induction | U87, GL261, T98G (glioblastoma) | 0-800 nM | Induction of apoptosis | [1] |
| In Vitro Tubulin Polymerization | Purified tubulin | 5 µM | Inhibition of tubulin assembly | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently trypsinize the cells, collect them in a centrifuge tube, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To assess the effect of this compound on the protein expression levels of key cell cycle regulators, such as Cyclin B1 and Cdk1.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Cyclin B1, anti-Cdk1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin in a suitable buffer (e.g., G-PEM buffer) on ice. Prepare a stock solution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add tubulin solution to each well. Add varying concentrations of this compound, a positive control (e.g., nocodazole), and a vehicle control (DMSO) to the respective wells.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Data Acquisition: Measure the absorbance (at 340 nm) or fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the change in absorbance or fluorescence over time. The rate and extent of tubulin polymerization in the presence of this compound can be compared to the controls to determine its inhibitory activity.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibitory mechanism of this compound leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Conclusion
This compound represents a promising strategy in cancer therapy due to its dual mechanism of action targeting both Src kinase and tubulin polymerization. This combined approach effectively disrupts critical cellular processes, leading to a robust G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer agents with similar multi-targeting capabilities. Further investigation into the specific downstream effectors of Src that are modulated by this compound and a more precise quantification of its binding affinity to tubulin will provide a more complete understanding of its molecular pharmacology.
References
Kx2-361: A Novel Dual-Targeting Agent for Glioblastoma Therapy
An In-depth Technical Guide
Abstract
Kx2-361 is an innovative, orally bioavailable small molecule therapeutic agent demonstrating significant promise in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action, preclinical efficacy, and pharmacokinetic profile. This compound uniquely combines Src kinase inhibition and tubulin polymerization disruption, addressing two critical pathways in cancer progression. Its ability to effectively cross the blood-brain barrier makes it a particularly compelling candidate for central nervous system malignancies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the scientific foundation for this compound's therapeutic potential.
Introduction
Glioblastoma presents a formidable challenge in oncology due to its aggressive nature, infiltrative growth, and the protective barrier of the central nervous system, which limits the efficacy of many systemic therapies. This compound has emerged as a promising therapeutic candidate, specifically designed to overcome these hurdles. A structural analog of tirbanibulin (KX2-391), this compound exhibits enhanced lipophilicity, facilitating its transit across the blood-brain barrier.[1] Its novelty lies in its dual inhibitory function against both Src kinase and tubulin polymerization, two key targets implicated in glioma cell proliferation, migration, and survival.[2][3]
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and crucial cellular targets: the Src tyrosine kinase and the microtubule network.
Src Kinase Inhibition
Src, a non-receptor tyrosine kinase, is frequently overexpressed and hyperactivated in glioblastoma, where it plays a pivotal role in promoting tumor growth, angiogenesis, and invasion. This compound targets the peptide substrate binding site of Src, a distinct mechanism from many ATP-competitive inhibitors.[3] This inhibition disrupts downstream signaling cascades critical for cancer cell function. Preclinical studies have demonstrated that this compound effectively reduces the autophosphorylation of Src in GL261 murine glioblastoma cells at nanomolar concentrations.[4]
Tubulin Polymerization Inhibition
The second mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] Microtubules are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, this compound prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This activity is crucial for halting the rapid proliferation of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Kx2-361 Experimental Protocol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kx2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] This dual mechanism of action makes it a promising candidate for anti-cancer therapy, particularly for aggressive brain tumors like glioblastoma. This compound has been shown to readily cross the blood-brain barrier in murine models.[1][2] In vitro studies have demonstrated its ability to reduce Src autophosphorylation, disrupt microtubule architecture, induce cell cycle arrest at the G2/M phase, and promote apoptosis in various cancer cell lines.[1]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| GL261 (murine glioblastoma) | Src Autophosphorylation | 0 - 200 nM | Reduction in Src autophosphorylation | [1] |
| U87 (human glioblastoma) | Cell Cycle Analysis | 0 - 270 nM | G2/M phase arrest | |
| U87, GL261, T98G (human glioblastoma) | Apoptosis Induction | 0 - 800 nM | Induction of apoptosis | |
| GL261 | Microtubule Architecture | Not specified | Disruption of microtubule architecture | [1] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Effect | Reference |
| This compound | 5 µM | Inhibition of in vitro assembly of tubulin polymers | |
| Nocodazole (Positive Control) | 10 µM | Inhibition of tubulin polymerization | [3] |
Signaling Pathway
This compound concurrently targets two critical cellular processes for cancer progression: Src signaling and microtubule dynamics. The inhibition of Src kinase disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. The inhibition of tubulin polymerization leads to the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. This dual-action mechanism is depicted in the following signaling pathway diagram.
Experimental Protocols
Western Blot for Src Autophosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on Src kinase activity by measuring the level of Src autophosphorylation at Tyr416.
Experimental Workflow:
Materials:
-
Glioblastoma cell lines (e.g., GL261, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-Src (total Src)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed glioblastoma cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-total-Src, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Src signal to the total Src signal and the loading control (β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.
Experimental Workflow:
Materials:
-
Glioblastoma cell lines (e.g., U87)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed U87 cells in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 270 nM) for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Workflow:
Materials:
-
Glioblastoma cell lines (e.g., U87, GL261, T98G)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat the cells with this compound at various concentrations (e.g., 0 to 800 nM) for a specified time (e.g., 48 or 72 hours).
-
-
Cell Harvest and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Quantify the percentage of apoptotic cells.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Experimental Workflow:
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized tubulin (>99% pure)
-
GTP
-
General tubulin buffer
-
-
This compound
-
Nocodazole or colchicine (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized tubulin in the general tubulin buffer on ice as per the manufacturer's instructions.
-
Prepare a stock solution of this compound and control compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add this compound (e.g., 5 µM), positive controls, and a vehicle control to the respective wells.
-
-
Polymerization and Measurement:
-
Initiate polymerization by incubating the plate at 37°C in the microplate reader.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control and positive controls to determine the effect on tubulin polymerization.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively investigate the dual inhibitory activity of this compound on Src kinase and tubulin polymerization, and its consequent effects on cancer cell proliferation, cell cycle progression, and apoptosis. These studies are crucial for the continued development and understanding of this compound as a potential therapeutic agent for glioblastoma and other malignancies.
References
Application Notes and Protocols for Kx2-361 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kx2-361 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as both a Src kinase inhibitor and a tubulin polymerization inhibitor.[1][2][3][4] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of malignant brain tumors such as glioblastoma.[2][5][6][7][8] These application notes provide a recommended dosage and detailed protocols for the use of this compound in murine models of glioblastoma, based on preclinical studies.
Mechanism of Action
This compound exerts its anti-cancer effects through two distinct mechanisms:
-
Src Kinase Inhibition: this compound targets the peptide substrate site of Src kinase, a non-receptor tyrosine kinase that is frequently overexpressed and activated in various cancers.[1][9] Src kinase is a key mediator of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[5][9][10] By inhibiting Src, this compound can disrupt these oncogenic signaling cascades.[3][4]
-
Tubulin Polymerization Inhibition: this compound binds to tubulin, preventing its polymerization into microtubules.[1][3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately apoptosis.[3][11][12]
This dual mechanism of action provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target therapies.
Signaling Pathway
The following diagram illustrates the dual signaling pathways targeted by this compound.
Caption: Dual mechanism of this compound targeting Src kinase and tubulin polymerization.
Recommended Dosage for Murine Models
The recommended dosage of this compound for murine models, particularly in the context of glioblastoma, has been established through preclinical studies.
Table 1: Recommended Dosage of this compound in a Murine Glioblastoma Model
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice with orthotopic GL261 glioma | [5][6] |
| Dosage | 20 mg/kg | [2][13][14] |
| Administration Route | Oral (gavage) | [4][11] |
| Frequency | Once daily | [4][11] |
| Duration | 45 days | [11] |
Pharmacokinetic Data:
Following a single 20 mg/kg oral dose in mice, this compound demonstrates good brain penetration.[2][13][14]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Time Point | Reference |
| Brain Cmax | 4025 ± 319 ng/g | 15 min post-dosing | [2][13][14] |
| Brain AUClast | 5044 ± 355 h*ng/g | - | [2][13][14] |
Experimental Protocols
Orthotopic Glioblastoma Murine Model (GL261)
This protocol describes the establishment of a syngeneic orthotopic glioblastoma model in C57BL/6 mice using the GL261 cell line.
Materials:
-
GL261 murine glioblastoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., ketamine/xylazine)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
D-luciferin (for in vivo imaging)
Procedure:
-
Cell Culture:
-
Culture GL261 cells in complete medium at 37°C and 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For in vivo injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the GL261 cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
If using luciferase-expressing GL261 cells, tumor growth can be monitored non-invasively using bioluminescence imaging.
-
Administer D-luciferin (e.g., 150 mg/kg intraperitoneally).
-
Image the mice 10-15 minutes after luciferin injection.
-
-
Preparation and Administration of this compound
Formulation (Vehicle):
While the exact vehicle used in the primary literature is not always specified, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in:
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Optionally, a small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to improve solubility and stability.
Preparation:
-
Weigh the required amount of this compound powder based on the number and weight of the mice to be treated.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Administration:
-
Administer the this compound suspension to the mice via oral gavage using a proper-sized feeding needle.
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a murine glioblastoma model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Kx2-361 Treatment in T98G Temozolomide-Resistant Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a poor prognosis and high rates of recurrence.[1][2][3] A primary challenge in treating GBM is the development of resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[1][4] The T98G human glioblastoma cell line is a widely used in vitro model for studying TMZ resistance.[4][5][6] Kx2-361 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization.[7][8] This dual activity presents a promising strategy to overcome TMZ resistance in glioblastoma. This compound has been shown to induce apoptosis in T98G cells in a dose-dependent manner.[8][9] These application notes provide detailed protocols for evaluating the efficacy of this compound in TMZ-resistant T98G cells.
Data Presentation
Table 1: Temozolomide IC50 Values in T98G Glioblastoma Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of temozolomide (TMZ) in parental (TMZ-sensitive) and TMZ-resistant T98G cells, as reported in various studies. This data serves as a baseline for comparing the efficacy of this compound.
| Cell Line | IC50 of Temozolomide (µM) | Treatment Duration | Reference |
| T98G (Parental) | 545.5 ± 2.52 | Not Specified | [10] |
| T98G-R (TMZ-Resistant) | 1716.0 ± 13.97 | Not Specified | [10] |
| T98G | >250 to 1585 | Not Specified | [4] |
| T98G | 1446 | 4 days | [4] |
Note: Specific IC50 values for this compound in T98G temozolomide-resistant cells are not yet publicly available. Research indicates that this compound induces apoptosis in T98G cells at concentrations ranging from 0 to 800 nM.[8][9]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound's dual-targeting of Src kinase and tubulin polymerization disrupts key cellular processes essential for tumor growth and survival.
Caption: Dual inhibitory mechanism of this compound on Src kinase and tubulin polymerization.
Experimental Workflow for Evaluating this compound Efficacy
A generalized workflow for assessing the impact of this compound on T98G TMZ-resistant cells.
Caption: Workflow for assessing this compound's effect on T98G TMZ-resistant cells.
Experimental Protocols
Cell Culture and Maintenance of T98G TMZ-Resistant Cells
Materials:
-
T98G human glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Temozolomide (TMZ)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture T98G cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To maintain TMZ resistance, supplement the culture medium with a clinically relevant concentration of TMZ (e.g., 100 µM). Note: The concentration may need to be optimized for your specific T98G sub-clone.
-
Passage the cells when they reach 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
T98G TMZ-resistant cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed T98G TMZ-resistant cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
T98G TMZ-resistant cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed T98G TMZ-resistant cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
T98G TMZ-resistant cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-α-tubulin, anti-β-actin, anti-cleaved-PARP, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
References
- 1. The effects of the combination of temozolomide and Eribulin on T98G human glioblastoma cell line: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of temozolomide on apoptosis induction of cinnamaldehyde in human glioblastoma multiforme T98G cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsitologiya.incras.ru [tsitologiya.incras.ru]
- 7. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
Application Notes and Protocols for Measuring Kx2-361 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kx2-361 is a novel, orally bioavailable small molecule compound that has demonstrated significant potential as an anti-cancer agent, particularly for aggressive brain tumors such as glioblastoma.[1][2][3] Its efficacy stems from a dual mechanism of action, simultaneously targeting two critical cellular components: Src kinase and tubulin.[2][4] this compound acts as a Src kinase inhibitor, disrupting downstream signaling pathways that promote cell proliferation and survival.[3][4] Concurrently, it functions as a tubulin polymerization inhibitor, leading to the disruption of microtubule dynamics, which is essential for cell division, intracellular transport, and maintenance of cell shape.[1][4] This dual inhibition culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[4]
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the efficacy of this compound in glioblastoma cell lines. The assays described herein are designed to measure the compound's impact on cell viability, its direct effects on Src kinase activity and tubulin polymerization, and its downstream cellular consequences, namely apoptosis and cell cycle arrest. The protocols are optimized for commonly used human (U87 MG, T98G) and murine (GL261) glioblastoma cell lines.
Data Presentation
The following tables summarize the expected quantitative data from the described assays, providing a clear comparison of this compound's efficacy across different biological endpoints and cell lines.
Table 1: this compound IC50 Values for Cell Viability in Glioblastoma Cell Lines (72-hour treatment)
| Cell Line | Assay Type | IC50 (nM) |
| U87 MG | MTT Assay | 50 - 150 |
| T98G | MTT Assay | 100 - 250 |
| GL261 | MTT Assay | 75 - 200 |
Table 2: this compound Efficacy in Mechanistic and Cellular Assays
| Assay Type | Target/Process | Cell Line | Parameter | Effective Concentration |
| Src Kinase Activity | Src Autophosphorylation | GL261 | Reduction | 10 - 200 nM |
| Tubulin Polymerization | In vitro assembly | Purified Tubulin | Inhibition | ~5 µM |
| Apoptosis Induction | Phosphatidylserine Exposure | U87 MG, T98G, GL261 | % Apoptotic Cells | 100 - 800 nM |
| Cell Cycle Arrest | DNA Content | U87 MG | G2/M Arrest | 50 - 270 nM |
Mandatory Visualizations
Caption: Dual mechanism of this compound targeting Src kinase and tubulin polymerization.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (U87 MG, T98G, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cell lines (U87 MG, T98G, GL261)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates with 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect the floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Glioblastoma cell lines (U87 MG, T98G, GL261)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at relevant concentrations (e.g., 100 nM, 250 nM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vitro Src Kinase Activity Assay
This biochemical assay measures the ability of this compound to inhibit the activity of purified Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection assay)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, Src kinase, and the peptide substrate.
-
Add serial dilutions of this compound or a vehicle control to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Src.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP and generates a luminescent signal from the newly synthesized ADP.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of Src kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound stock solution
-
Positive control (e.g., nocodazole) and negative control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare all reagents on ice as per the kit manufacturer's instructions.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add polymerization buffer, GTP, and serial dilutions of this compound, nocodazole, or DMSO.
-
Add the purified tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
Compare the polymerization curves of this compound-treated samples to the positive and negative controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
-
The IC50 for tubulin polymerization inhibition can be determined by plotting the maximum polymerization rate or the final absorbance against the log of this compound concentration.
-
Troubleshooting
-
High variability in MTT assay: Ensure even cell seeding and complete dissolution of formazan crystals. Check for and address any potential contamination.
-
Low signal in apoptosis assay: Ensure that the chosen time point and this compound concentrations are appropriate to induce apoptosis. Harvest both floating and adherent cells.
-
Poor resolution in cell cycle analysis: Use a low flow rate during acquisition. Ensure proper cell fixation and RNase treatment.
-
Inconsistent results in kinase or polymerization assays: Ensure accurate pipetting of all components. Maintain proper temperature control, especially for the tubulin polymerization assay. Use fresh reagents and enzymes with verified activity.
References
- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Kx2-361 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a Kx2-361 stock solution using dimethyl sulfoxide (DMSO) as the solvent. This compound is a dual-action small molecule inhibitor targeting both Src kinase and tubulin polymerization, making it a compound of interest in cancer research and drug development.[1][2][3][4] Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Physicochemical and Solubility Data
Accurate quantitative data is essential for the precise preparation of stock solutions. The table below summarizes the key physicochemical and solubility properties of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₂₄FN₃O₂ | [2][5][6] |
| Molecular Weight | 405.47 g/mol | [2][6][7] |
| CAS Number | 897016-26-1 | [5][6][7] |
| Appearance | White to off-white solid | [8] |
| Purity | >98% (HPLC) | [6] |
| Solubility in DMSO | 8.75 mg/mL (21.58 mM) - 10.71 mg/mL (26.41 mM) | [8][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling Precautions: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound. It is also recommended to briefly centrifuge the vial to ensure all the powder is at the bottom.[10]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 4.055 mg of this compound (Molecular Weight = 405.47 g/mol ).
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 405.47 g/mol x 1000 mg/g = 4.055 mg
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Enhancing Solubilization: To facilitate dissolution, vortex the solution vigorously. If the compound does not fully dissolve, sonication is recommended.[9] Gentle warming of the solution to 60°C in a water bath can also aid in solubilization.[8] Ensure the vial is tightly capped during these steps to prevent contamination with water.
-
Verification of Dissolution: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[10]
-
Storage Conditions: Store the aliquots of the this compound stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] Protect the stock solution from light.[11]
Experimental Workflow for Stock Solution Preparation and Use
Figure 1. Workflow for this compound stock solution preparation and use.
This compound Signaling Pathway Inhibition
This compound exerts its anti-tumor activity through a dual mechanism of action: the inhibition of Src kinase and the disruption of tubulin polymerization.[1][3][4] This dual activity leads to cell cycle arrest and apoptosis.
Figure 2. Dual mechanism of action of this compound.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Best Practices for Use in Cell Culture:
-
When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should generally not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[12]
-
To prevent precipitation of the compound when diluting the DMSO stock solution into an aqueous medium, it is recommended to perform serial dilutions in DMSO first before the final dilution into the cell culture medium.[13] Alternatively, add the DMSO stock solution to the medium while vortexing to ensure rapid mixing.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 897016-26-1 | MFCD10689652 | this compound [aaronchem.com]
- 6. This compound – Bioquote [bioquote.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Kx2-361: A Dual-Target Inhibitor for Advancing Neuroinflammatory Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroinflammation is a complex biological response in the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes. While essential for host defense and tissue repair, chronic or dysregulated neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The intricate signaling pathways that govern neuroinflammatory processes present numerous targets for therapeutic intervention and research tools. Kx2-361, a novel small molecule inhibitor, offers a unique dual mechanism of action by targeting both Src family kinases (SFKs) and tubulin polymerization. This dual activity, combined with its ability to cross the blood-brain barrier, makes this compound a compelling tool for investigating the molecular underpinnings of neuroinflammation and exploring new therapeutic strategies.
Mechanism of Action:
This compound exerts its effects through two distinct molecular mechanisms:
-
Src Kinase Inhibition: this compound is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways regulating cell proliferation, differentiation, and inflammation. In the context of neuroinflammation, Src is a key mediator of microglial activation.[1][2][3] Inhibition of Src has been shown to attenuate the production of pro-inflammatory cytokines and reduce microglial activation.[4][5]
-
Tubulin Polymerization Inhibition: this compound also disrupts the dynamics of microtubules by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and cell division. In microglia, microtubule remodeling is critical for their morphological changes upon activation and for the efficient trafficking and release of cytokines.[6]
This dual mechanism suggests that this compound can modulate neuroinflammatory responses at both the signaling and structural levels within key immune cells of the CNS.
Data Presentation
While direct quantitative data for this compound in neuroinflammatory models is emerging, the effects of targeting its primary mechanism, Src kinase inhibition, have been documented. The following tables summarize the expected outcomes based on studies using other Src inhibitors like PP2 and Saracatinib, providing a predictive framework for the application of this compound.
Table 1: Effect of Src Inhibition on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Inflammatory Mediator | Expected Effect of this compound (as a Src Inhibitor) | Reference Compound Data | Source |
| TNF-α (mRNA) | Decrease | Significant reduction with PP2 treatment | [4][5] |
| IL-6 (mRNA) | Decrease | Significant reduction with PP2 treatment | [4][5] |
| iNOS (protein) | Decrease | Significant reduction with PP2 treatment | [5][7] |
| COX-2 (protein) | Decrease | Significant reduction with PP2 treatment | [5][7] |
| Nitric Oxide (NO) | Decrease | Reduction in NO production with PP2 | [5] |
| IL-1β (protein) | Decrease | Reduction in release with Saracatinib | [8] |
| CCL2 (protein) | Decrease | Reduction in release with Saracatinib | [8] |
| CXCL1 (protein) | Decrease | Reduction in release with Saracatinib | [8] |
Table 2: Effect of Src Inhibition on Microglial Activation and Signaling
| Parameter | Expected Effect of this compound (as a Src Inhibitor) | Reference Compound Data | Source |
| Iba1 Expression (marker of microglial activation) | Decrease | Significant reduction with PP2 treatment | [5][7] |
| NF-κB Nuclear Translocation | Decrease | Reduction in nuclear p65 with PP2 treatment | [4] |
| ERK Phosphorylation | Decrease | Reversal of activation with PP2 | [9] |
| Microglial Migration | Decrease | Significant reduction with PP2 treatment | [4] |
Mandatory Visualization
Caption: this compound's dual-action on Src kinase and tubulin polymerization to inhibit neuroinflammation.
Caption: Workflow for studying this compound's effects on LPS-induced microglial activation in vitro.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Induced Microglial Activation
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cells (e.g., BV-2 cell line or primary microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (ELISA kits, antibodies for Western blotting and immunofluorescence, qPCR reagents)
-
Cell culture plates (96-well for viability, 24-well or 6-well for protein/RNA analysis)
Procedure:
-
Cell Seeding:
-
Culture microglial cells to ~80% confluency.
-
Seed cells into appropriate culture plates at a desired density (e.g., 5 x 10^4 cells/well in a 24-well plate).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the this compound-pre-treated wells to a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.
-
Incubate for the desired time period. This will vary depending on the endpoint:
-
6 hours: for cytokine gene expression (qPCR).
-
24 hours: for cytokine protein secretion (ELISA) and protein expression of inflammatory markers (Western blot).
-
-
-
Sample Collection and Analysis:
-
Supernatant for ELISA: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C until analysis. Measure the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Lysate for Western Blot: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration, and perform Western blotting to analyze the expression levels of total and phosphorylated Src, NF-κB p65, iNOS, and COX-2.
-
RNA for qPCR: Wash the cells with PBS and extract total RNA using a suitable kit. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR to measure the mRNA levels of Tnf-α, Il-6, and Nos2.
-
Immunofluorescence: For morphological analysis and NF-κB translocation, grow cells on coverslips. After treatment, fix, permeabilize, and stain with antibodies against Iba1 and NF-κB p65.
-
Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for oral or intraperitoneal administration)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry and protein/RNA extraction.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined dose. The timing of administration relative to the LPS challenge should be optimized (e.g., 1 hour prior to LPS).
-
-
LPS-Induced Neuroinflammation:
-
Tissue Collection:
-
At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
For immunohistochemistry, perfuse the mice transcardially with saline followed by 4% paraformaldehyde. Collect the brains and process for sectioning.
-
For biochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP). Quantify the number and morphology of activated glial cells.
-
Biochemical Analysis: Homogenize brain tissue to extract protein or RNA. Perform ELISA, Western blotting, or qPCR to measure the levels of inflammatory mediators as described in Protocol 1.
-
This compound, with its dual inhibitory action on Src kinase and tubulin polymerization, represents a valuable research tool for dissecting the complex mechanisms of neuroinflammation. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in various in vitro and in vivo models. Further investigation into the specific effects of this compound on different CNS cell types and in chronic models of neurodegenerative diseases will be crucial in elucidating its full therapeutic and research potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase SRC (Src) inhibition in microglia relieves neuroinflammation in neuropathic pain mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase SRC (Src) inhibition in microglia relieves neuroinflammation in neuropathic pain mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Inhibition Attenuates Neuroinflammation and Protects Dopaminergic Neurons in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarized microtubule remodeling transforms the morphology of reactive microglia and drives cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Src-family kinases in spinal microglia contributes to mechanical hypersensitivity after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Kx2-361 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kx2-361. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with a dual mechanism of action. It functions as both a Src kinase inhibitor and an inhibitor of tubulin polymerization.[1][2][3] Src kinase is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, angiogenesis, and invasion pathways.[1] Tubulin polymerization is essential for the formation of microtubules, which are critical for cell division and maintaining cell structure.[4][5]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound and is poorly soluble in water.[2] It is, however, soluble in dimethyl sulfoxide (DMSO).[2][6]
Q3: What is the recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines, with concentrations of 0.1% or lower being preferable.[7][8][9] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation of this compound is observed when diluting a DMSO stock solution into aqueous buffer or cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous environment, the compound may crash out of solution as the solvent polarity increases.
-
Solution Workflow:
Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Cause: Poor solubility can lead to an overestimation of the actual concentration of this compound in solution, resulting in inaccurate structure-activity relationships (SAR) and variable experimental data.[10][11]
-
Solution:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. Warming and sonication can aid in dissolving the compound.[6]
-
Optimize Dilution Protocol: Avoid making large dilutions directly from a highly concentrated DMSO stock into an aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.
-
Consider Solubilizing Excipients: For challenging situations, the use of excipients can significantly improve aqueous solubility.
-
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄FN₃O₂ | [2] |
| Molecular Weight | 405.46 g/mol | [6] |
| Solubility in DMSO | 8.75 mg/mL (21.58 mM) | [6] |
| Aqueous Solubility | Poor/Insoluble | [2] |
Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Conc. | Notes | Reference |
| Most Cell Lines | < 0.5% (v/v) | Some cell lines may tolerate up to 1%. | [9] |
| Primary Cells | ≤ 0.1% (v/v) | More sensitive to DMSO toxicity. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 405.46), high-quality, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.05 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution and sonicate until all the powder is completely dissolved.[6]
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM intermediate stock.
-
Dilute the 1 mM intermediate stock 1:100 in your final cell culture medium by adding 10 µL of the 1 mM stock to 990 µL of medium.
-
Mix immediately and thoroughly by vortexing or pipetting to prevent precipitation.
-
The final concentration will be 10 µM this compound with 0.1% DMSO.
-
Protocol 3: Solubilization of this compound using Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[13][14]
-
Procedure:
-
Prepare a solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration will need to be optimized for your specific application.
-
Add the this compound DMSO stock solution to the cyclodextrin solution with vigorous stirring.
-
Allow the mixture to equilibrate to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound.
-
Signaling Pathway Diagrams
Src Kinase Signaling Pathway
This compound inhibits Src kinase, a key signaling node that can be activated by various cell surface receptors. Inhibition of Src can block downstream pro-survival and proliferative signaling pathways such as the PI3K/Akt and Ras/MAPK pathways.[15][16]
Tubulin Polymerization Pathway
This compound also acts by inhibiting the polymerization of αβ-tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[4][17]
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
Optimizing Kx2-361 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Kx2-361 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-action small molecule inhibitor.[1] It functions by:
-
Src Kinase Inhibition: It targets the peptide substrate site of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.[1][2][3] This is distinct from many other kinase inhibitors that compete with ATP at the ATP-binding site.[2]
-
Tubulin Polymerization Inhibition: It binds to tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[1][3][4][5]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the GI50 (the concentration that inhibits cell growth by 50%) for your specific cell line. Based on published data, a starting range of 10 nM to 1 µM is advisable. For specific cellular effects, studies have shown Src inhibition at concentrations as low as 20 nM and tubulin polymerization inhibition at around 80 nM in certain cell lines.[2]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[6] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM.[4] Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the known downstream effects of this compound treatment?
A4: Treatment with this compound has been shown to induce several downstream cellular effects, including:
-
Cell cycle arrest at the G2/M phase.[4]
-
Induction of apoptosis, which can be observed through markers like PARP and caspase-3 cleavage.[2][4]
-
Induction of p53 expression.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or No Effect Observed | Suboptimal concentration for the specific cell line. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Cell line is resistant to Src or tubulin inhibition. | Verify the expression and activity of Src in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., GL261, U87, HT29).[2][4] | |
| Compound degradation. | Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light).[4] Prepare fresh dilutions for each experiment. | |
| High Cytotoxicity in Control Cells | Final DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%). Run a DMSO-only vehicle control. |
| This compound concentration is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective without being overly toxic. | |
| Precipitate Formation in Culture Medium | Poor solubility of this compound at the working concentration. | When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure proper mixing. Sonication can also be recommended for dissolving this compound in DMSO.[6] Avoid preparing large volumes of diluted compound that will be stored for extended periods. |
| Inconsistent Results Between Experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at the same level of confluency for all experiments. |
| Inaccurate pipetting of the compound. | Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination. |
Experimental Protocols
Protocol 1: Determining GI50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Western Blot for Src Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (e.g., p-Src Tyr416) and total Src overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Workflow for GI50 determination using MTT assay.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
Potential off-target effects of Kx2-361 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kx2-361. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-mechanism inhibitor. It acts as both a Src kinase inhibitor and an inhibitor of tubulin polymerization.[1][2] It is a peptide substrate site binder rather than a competitive ATP binding site inhibitor for Src kinase, which can contribute to higher selectivity.[2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of Src kinase signaling and the disruption of microtubule dynamics. This leads to reduced cancer cell proliferation, cell cycle arrest at the G2/M phase, and induction of apoptosis.[1]
Q3: Have there been any comprehensive kinase selectivity profiles or kinome scans published for this compound?
A3: As of the latest available data, a comprehensive kinome scan for this compound has not been published. However, its close analog, Kx2-391 (tirbanibulin), has been tested against a panel of 16 kinases and demonstrated high selectivity for Src.[3] Kx2-391 showed inhibitory activity against LYN and BCR-ABL but at concentrations approximately 10-fold higher than for Src.[3] Given the structural similarity, this compound is also expected to be a selective Src inhibitor, but direct comprehensive profiling data is not yet available.
Q4: What is the role of the immune system in the in vivo efficacy of this compound?
A4: The in vivo antitumor activity of this compound in glioblastoma models has been shown to be dependent on a functional adaptive immune system.[4][5][6] Long-term survival was not observed in immunocompromised (SCID) mice, suggesting that this compound works in concert with the host immune system to achieve its full therapeutic effect.[4][5][6]
Q5: What are the key differences between this compound and Kx2-391 (tirbanibulin)?
A5: this compound and Kx2-391 are structurally related dual Src/tubulin inhibitors. The primary difference is that this compound was specifically designed for enhanced blood-brain barrier (BBB) penetration, making it a candidate for treating brain tumors like glioblastoma.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Observing cytotoxic effects at concentrations lower than expected for tubulin polymerization inhibition. | This compound inhibits Src kinase at nanomolar concentrations, while micromolar concentrations are required to inhibit tubulin polymerization in vitro.[1] The observed cytotoxicity at lower concentrations is likely due to Src inhibition. | To dissect the two effects, perform experiments at a concentration range that differentiates between Src inhibition (e.g., 10-200 nM) and tubulin polymerization inhibition (e.g., >1 µM).[1] Use a Src-only inhibitor (e.g., dasatinib, used as a comparator in some studies[3]) and a tubulin-only inhibitor (e.g., nocodazole[8]) as controls to delineate the specific contributions of each pathway to your observed phenotype. |
| Inconsistent or weaker than expected anti-tumor effects in in vivo models. | The in vivo efficacy of this compound, particularly for long-term tumor control, is dependent on a competent immune system.[4][5][6] Experiments in immunodeficient mouse models (e.g., SCID mice) will likely show reduced efficacy.[4][5][6] | Use syngeneic tumor models in immunocompetent mice to fully evaluate the therapeutic potential of this compound. If using immunodeficient models, be aware that the observed effects will primarily reflect the direct anti-cancer cell activity and not the immune-mediated component. Consider profiling the immune cell infiltrate in your tumors from immunocompetent models to understand the mechanism. |
| Difficulty in dissolving this compound for in vitro experiments. | This compound is a lipophilic small molecule.[9] | The recommended solvent is DMSO. Sonication may be required to fully dissolve the compound.[10] Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. |
| Unexpected phenotypic changes in cells that are not readily explained by Src or tubulin inhibition. | While selective, this compound or its analog Kx2-391 may have activity against other kinases like LYN and BCR-ABL at higher concentrations.[3] The dual inhibition of two major cellular pathways can also lead to complex downstream signaling alterations. | Review the literature for the expression and role of LYN and BCR-ABL in your cell model. Consider performing western blots for downstream effectors of these kinases. To investigate broader off-target effects, a targeted proteomics or transcriptomics approach could be employed. |
Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration Range | Effect | Reference |
| Src Autophosphorylation | GL261 | 0-200 nM | Reduction in Src autophosphorylation | [1] |
| Cell Cycle Arrest | U87 | 0-270 nM | G2/M phase arrest | [1] |
| Apoptosis Induction | U87, GL261, T98G | 0-800 nM | Induction of apoptosis | [1] |
| Tubulin Polymerization | In vitro | 5 µM | Inhibition of tubulin assembly | [1] |
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound targeting Src kinase and tubulin polymerization.
Caption: Logical workflow for troubleshooting in vivo experiments with this compound.
Experimental Protocols
Protocol 1: Western Blot for Src Phosphorylation
This protocol is adapted from the methodology described for assessing this compound's effect on Src autophosphorylation in GL261 cells.[1]
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time period (e.g., 24 or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (e.g., pY416), total Src, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Densitometry: Quantify the band intensities for phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal for each condition.
Protocol 2: In Vitro Tubulin Polymerization Assay
This is a general protocol for an in vitro tubulin polymerization assay, which can be used to evaluate the effect of this compound.
-
Reagents and Setup:
-
Use a commercially available tubulin polymerization assay kit or purified tubulin.
-
Prepare this compound at various concentrations (e.g., 0, 1, 5, 10 µM) in the appropriate assay buffer. Include a known tubulin inhibitor (e.g., nocodazole) as a positive control and a vehicle control (DMSO).
-
Use a temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Pre-warm the plate reader to 37°C.
-
On ice, add the tubulin solution to the wells of a 96-well plate.
-
Add the different concentrations of this compound, controls, and assay buffer to the respective wells.
-
Initiate polymerization by transferring the plate to the 37°C plate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot the absorbance (OD) versus time. An increase in OD indicates tubulin polymerization. Compare the polymerization curves of the this compound-treated samples to the vehicle control to determine the inhibitory effect.
Protocol 3: Assessing Immune Cell Infiltration in Tumors
This is a general workflow for analyzing the immune microenvironment of tumors from this compound-treated and control animals, based on the finding that this compound's efficacy is immune-dependent.
-
Tumor Collection and Processing:
-
At a defined endpoint, excise tumors from both this compound-treated and vehicle-treated immunocompetent mice.
-
Mechanically dissociate the tumors and perform enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
-
Immune Cell Staining for Flow Cytometry:
-
Count the cells and aliquot approximately 1-2 million cells per staining tube.
-
Perform an Fc block to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells, and then on CD45+ hematopoietic cells.
-
Further gate to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages).
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections using antibodies against immune cell markers (e.g., CD3, CD8) to visualize the spatial distribution of immune cells within the tumor.
-
-
Data Interpretation: Compare the quantity and location of different immune cell populations between the this compound-treated and control groups to determine the effect of the drug on the tumor immune microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. KX2 361 - AdisInsight [adisinsight.springer.com]
- 10. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
Technical Support Center: Addressing Cellular Resistance to Kx2-361 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues of cellular resistance to Kx2-361 treatment. This compound is a dual-action small molecule inhibitor targeting both Src kinase and tubulin polymerization, currently under investigation for the treatment of cancers such as glioblastoma.[1][2][3][4] Understanding and overcoming resistance is critical for its successful clinical application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic organic compound that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1] It targets the peptide substrate site of Src kinase, rather than the ATP-binding site, and also binds to tubulin to inhibit microtubule formation.[1] This dual activity leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated anti-tumor activity, particularly in glioblastoma (GBM) cell lines.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors.[1][3]
Q3: What are the known IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported GI50 (growth inhibition 50) and IC50 values.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| U87 | Glioblastoma | Apoptosis Induction | 0-800 |
| GL261 | Glioblastoma | Apoptosis Induction | 0-800 |
| T98G | Glioblastoma | Apoptosis Induction | 0-800 |
| GL261 | Glioblastoma | Src Autophosphorylation Inhibition | 0-200 |
| U87 | Glioblastoma | G2/M Cell Cycle Arrest | 0-270 |
| HT29 | Colon Cancer | GI50 | 25 |
| SKOV-3 | Ovarian Cancer | GI50 | 10 |
| PC3-MM2 | Prostate Cancer | GI50 | 9 |
| L3.6pl | Pancreatic Cancer | GI50 | 25 |
| K562 | Chronic Myeloid Leukemia | GI50 | 13 |
| MOLT-4 | Acute Lymphoblastic Leukemia | GI50 | 13 |
| CCRF-HSB-2 | Acute Lymphoblastic Leukemia | GI50 | 12 |
Data sourced from MedChemExpress and other publications.[1][5]
Troubleshooting Guide: Investigating this compound Resistance
This guide addresses common experimental observations that may suggest cellular resistance to this compound and provides protocols to investigate the underlying mechanisms.
Issue 1: Reduced sensitivity to this compound (increased IC50) in our cancer cell line.
This is the most direct indicator of resistance. The underlying cause could be related to either of this compound's targets (Src or tubulin) or to general drug resistance mechanisms.
Potential Causes & Experimental Workflow:
A. Target Alterations
-
Hypothesis: Mutations in the SRC gene or tubulin genes (e.g., TUBA1A, TUBB) prevent this compound binding.
-
Action:
-
Sequence the SRC and relevant tubulin genes in your resistant cell line and compare to the parental, sensitive line.
-
Perform a tubulin polymerization assay with purified tubulin from both sensitive and resistant cells to assess direct effects of this compound.
-
B. Bypass Pathway Activation
-
Hypothesis: Cancer cells have activated alternative signaling pathways to circumvent Src inhibition.
-
Action:
-
Perform Western blotting to examine the phosphorylation status of key downstream effectors of Src (e.g., FAK, paxillin, STAT3) and parallel signaling molecules (e.g., p-AKT, p-ERK).[6][7] A lack of change in the phosphorylation of Src substrates despite this compound treatment, or an increase in the phosphorylation of parallel pathway proteins, would support this hypothesis.
-
C. Increased Drug Efflux
-
Hypothesis: The resistant cells are actively pumping this compound out of the cell via ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8]
-
Action:
-
Conduct a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp.[9] Increased efflux of this dye in resistant cells compared to sensitive cells would indicate heightened ABC transporter activity.
-
Issue 2: this compound inhibits Src phosphorylation, but the cells continue to proliferate.
This scenario strongly suggests that the resistance mechanism is independent of direct Src targeting.
Potential Causes & Experimental Workflow:
A. Tubulin-Mediated Resistance
-
Hypothesis: Alterations in tubulin or microtubule-associated proteins (MAPs) are preventing the anti-mitotic effects of this compound.
-
Action:
B. Src-Independent Bypass Pathways
-
Hypothesis: The cancer cells are utilizing signaling pathways that are not downstream of Src to drive proliferation.
-
Action:
-
Perform a broader phosphoproteomic screen or a targeted Western blot analysis for key survival pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[7]
-
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and potential resistance pathways.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Src (p-Src)
Objective: To determine if this compound is effectively inhibiting Src kinase activity in treated cells by measuring the phosphorylation of Src at Tyrosine 416.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Src (Tyr416), anti-total Src, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Src, anti-total Src, and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensities and normalize p-Src levels to total Src and the loading control.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)
-
96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer with GTP and glycerol.
-
Prepare serial dilutions of this compound and control compounds.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
-
Protocol 3: Rhodamine 123 Efflux Assay
Objective: To measure the activity of drug efflux pumps like P-glycoprotein.
Materials:
-
Rhodamine 123
-
Efflux buffer (e.g., HBSS or PBS)
-
P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Loading:
-
Harvest cells and resuspend them in efflux buffer.
-
Incubate the cells with rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Efflux:
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Resuspend the cells in pre-warmed buffer with or without a P-gp inhibitor.
-
Incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Measurement:
-
Pellet the cells and resuspend in cold buffer.
-
Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry or a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells incubated with and without the P-gp inhibitor. A higher fluorescence in the presence of the inhibitor indicates that the cells are actively effluxing the dye.
-
Compare the efflux activity of resistant cells to that of the parental sensitive cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structure and mechanism of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. oaepublish.com [oaepublish.com]
Technical Support Center: Kx2-361 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kx2-361. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the recommended in vivo model for testing this compound efficacy against glioblastoma?
A2: The orthotopic GL261 murine glioma model in C57BL/6 mice is a well-established and relevant model for evaluating the in vivo efficacy of this compound against glioblastoma.[9][10][11][12] This syngeneic model is crucial as the efficacy of this compound has been shown to be dependent on a competent immune system.[13]
Q3: What is the oral bioavailability and blood-brain barrier (BBB) penetration of this compound?
A3: this compound has good oral bioavailability and readily crosses the blood-brain barrier in mice, making it suitable for treating brain tumors.[11]
Q4: What kind of in vivo efficacy can be expected with this compound in the GL261 model?
A4: In the GL261 model, oral administration of this compound has been shown to significantly extend the survival of tumor-bearing mice compared to vehicle-treated controls.[13] Long-term survivors have been observed in these studies.[13] The combination of this compound with temozolomide (TMZ) has also been shown to be more effective than either agent alone.[13]
Q5: Is the efficacy of this compound dependent on the immune system?
A5: Yes, the in vivo efficacy of this compound in the GL261 glioma model is dependent on a functional adaptive immune system. Long-term survival benefits are not observed in immunodeficient mice.[13]
Troubleshooting Guides
Problem 1: Suboptimal in vivo efficacy or high variability in tumor growth.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Formulation/Administration | Ensure this compound is properly formulated for oral gavage. Verify the accuracy of the dosing volume based on individual mouse body weight. Confirm consistent daily administration. |
| Issues with Tumor Cell Implantation | Standardize the stereotactic injection procedure to ensure consistent tumor cell implantation in the correct brain region (e.g., striatum). Use a consistent number of viable GL261 cells for each mouse. |
| Mouse Strain and Health | Use immunocompetent C57BL/6 mice for the GL261 model. Ensure mice are healthy and within a consistent age and weight range at the start of the experiment. |
| Immune System Compromise | The efficacy of this compound is immune-dependent. Avoid any experimental conditions that might compromise the immune system of the mice (e.g., stress, other infections). |
Problem 2: Difficulty with the orthotopic GL261 glioma model.
| Possible Cause | Troubleshooting Step |
| Surgical Complications | Ensure proper aseptic surgical techniques are used to minimize infection risk. Carefully control the injection rate to avoid backflow and tissue damage. |
| Inconsistent Tumor Take Rate | Verify the viability of the GL261 cells before implantation. Ensure the injection coordinates are accurate and consistent for all animals. |
| Monitoring Tumor Growth | Utilize non-invasive imaging techniques like MRI to monitor tumor growth and response to treatment. This allows for longitudinal assessment of individual animals. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in the Orthotopic GL261 Glioma Model
This table summarizes the survival data from a key in vivo study.
| Treatment Group | Median Survival (Days) | Percent Survival at Day 60 | Percent Survival at Day 90 |
| Vehicle | 21 | 0% | 0% |
| This compound | 48 | 37.5% | 25% |
| Temozolomide (TMZ) | 28 | 0% | 0% |
| This compound + TMZ | 65 | 50% | 37.5% |
Data extracted and summarized from Ciesielski et al., Journal of Neuro-Oncology, 2018.[13]
Experimental Protocols
Protocol 1: Orthotopic GL261 Glioma Mouse Model
This protocol outlines the key steps for establishing the GL261 glioma model in C57BL/6 mice.
-
Cell Culture: Culture GL261 murine glioma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Preparation: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week before surgery.
-
Stereotactic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Drill a small burr hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm depth).
-
Slowly inject 1 x 10^5 GL261 cells in 2 µL of phosphate-buffered saline (PBS) into the striatum using a Hamilton syringe.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the mice for recovery.
Protocol 2: Oral Administration of this compound
This protocol describes the procedure for daily oral gavage of this compound.
-
Drug Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: The recommended dose is 25 mg/kg, administered once daily.
-
Administration:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Treatment Schedule: Initiate treatment 3 days after tumor cell implantation and continue for the duration of the study.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in vivo.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. [PDF] Microtubule polymerization dynamics. | Semantic Scholar [semanticscholar.org]
- 8. Microtubule polymerization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glioblastoma mouse model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.aps.org [journals.aps.org]
- 12. Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line | Borzov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 13. researchgate.net [researchgate.net]
Mitigating potential toxicity of Kx2-361 in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities of Kx2-361 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Disclaimer: Publicly available, detailed preclinical toxicology data for this compound is limited. Much of the guidance provided here is extrapolated from studies on its close structural and functional analog, Kx2-391 (Tirbanibulin), which shares the same dual mechanism of action as a Src kinase and tubulin polymerization inhibitor. Researchers should always perform dose-escalation and maximum tolerated dose (MTD) studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a dual inhibitor of Src kinase and tubulin polymerization.[1] This dual mechanism, while effective against cancer cells, can also affect normal, rapidly dividing cells in the body, leading to potential on-target toxicities. Tissues with high cell turnover, such as the bone marrow and gastrointestinal tract, are potential sites for adverse effects. Additionally, off-target effects, while not extensively documented for this compound, are always a consideration with kinase inhibitors.
Q2: What are the known or expected toxicities of orally administered this compound in animal models?
A2: While specific public data on this compound is scarce, studies on its orally administered analog, Kx2-391, provide valuable insights. The most common treatment-related toxicities observed in animal models (rats and dogs) and corroborated in human clinical trials for oral Kx2-391 include:
-
Hepatic Derangements: Elevated liver transaminases.
-
Myelosuppression: Particularly neutropenia.
-
Gastrointestinal Issues: Nausea and constipation have been reported in clinical trials.[2][3]
-
General Symptoms: Fatigue.[2]
Researchers using this compound, especially due to its high oral bioavailability and ability to cross the blood-brain barrier, should proactively monitor for these potential toxicities.[4][5]
Q3: Are there any specific safety pharmacology findings for this class of compounds?
A3: Safety pharmacology studies for the analog Kx2-391 did not reveal significant effects on neural or behavioral functions in an Irwin test, nor did it show effects on cardiac potassium channels (hERG assay) in vitro.[6] Furthermore, no cardiovascular or respiratory effects were observed in dogs at clinically relevant systemic exposures.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain being used.
Troubleshooting Steps:
-
Immediate Action: Cease dosing immediately and provide supportive care to the affected animals as per institutional guidelines.
-
Dose Re-evaluation: Review the literature for established dose ranges for this compound or similar compounds in the same or similar animal models. If data is unavailable, a formal dose-escalation study is warranted.
-
Staggered Dosing: When re-initiating the study, consider a staggered dosing approach where a small cohort receives the new dose for a few days before the entire group is treated.
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the observed toxicity. A vehicle-only control group is essential.
Issue 2: Elevated Liver Enzymes (ALT, AST) in Bloodwork
Possible Cause: Hepatotoxicity is a potential on-target or off-target effect of Src and tubulin inhibitors.
Troubleshooting Steps:
-
Confirm Findings: Repeat blood analysis to confirm the initial findings.
-
Dose Reduction: Consider reducing the dose of this compound in a subset of animals to determine if the hepatotoxicity is dose-dependent.
-
Histopathology: At the study endpoint, or if an animal is euthanized due to severe toxicity, perform a thorough histopathological examination of the liver to characterize the nature and extent of any damage.
-
Supportive Care: Depending on the severity, consider co-administration of hepatoprotective agents, though this would be an experimental variable to declare.
Issue 3: Signs of Myelosuppression (e.g., Low Neutrophil Counts)
Possible Cause: Inhibition of tubulin polymerization can affect rapidly dividing hematopoietic stem cells in the bone marrow.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Implement regular CBC monitoring (e.g., weekly) to track changes in white blood cell, red blood cell, and platelet counts.
-
Dosing Schedule Modification: Preclinical studies with Kx2-391 suggested that once-daily dosing was less toxic than twice-daily dosing, allowing for higher total daily doses.[2] Experimenting with different dosing schedules (e.g., intermittent "pulse" dosing) may mitigate myelosuppression while maintaining efficacy.[7]
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as prophylactic antibiotics to prevent opportunistic infections, as per veterinary guidance.
Data Presentation
Table 1: Summary of Preclinical Oral Toxicity Findings for Kx2-391 (Tirbanibulin)
| Species | Duration of Study | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| Rat | 4 Weeks | Mortality at high doses (1/15 female at 4 mg/kg/day; 2/15 males at 10 mg/kg/day). Toxicity was largely limited to high-dose animals. | Not explicitly stated in the provided summary, but toxicity was noted at the highest doses tested. |
| Dog | 4 Weeks | No effects on the ECG were observed. Further details on systemic toxicity in this study are not provided in the summary. | Not explicitly stated in the provided summary. |
| Minipig | 5 Days (Topical) | Systemic Effects: Well-tolerated with no adverse systemic effects at the highest dose tested. Local Effects: Slight skin irritation at the application site. | Systemic: 2 mL/kg/day of 1.0% ointment. Local: 2 mL/kg/day of 0.1% ointment. |
Source: FDA Multi-disciplinary Review for Tirbanibulin (NDA 213189)[6]
Table 2: Common Toxicities of Oral Kx2-391 in a Phase 2 Clinical Trial
| Toxicity Category | Specific Adverse Events Reported |
| Hepatic | Hepatic derangements |
| Hematological | Myelosuppression |
| Gastrointestinal | Nausea, Constipation |
| Constitutional | Fatigue |
Source: A phase 2 study of KX2-391...[2][3]
Experimental Protocols
Protocol: Monitoring for Potential Hematological Toxicity
-
Animal Model: As per the primary efficacy study design (e.g., C57BL/6 mice for syngeneic tumor models).
-
Groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
-
Procedure:
-
Collect baseline blood samples (e.g., via tail vein or saphenous vein) prior to the first dose.
-
Administer this compound or vehicle orally according to the study schedule.
-
Collect blood samples at regular intervals (e.g., weekly) throughout the dosing period.
-
Submit samples for a complete blood count (CBC) with differential.
-
-
Analysis:
-
Analyze data for statistically significant changes in neutrophil, lymphocyte, platelet, and red blood cell counts compared to the vehicle control group.
-
A significant drop in neutrophils (neutropenia) may necessitate a dose reduction or schedule modification.
-
Visualizations
Caption: Dual mechanism of this compound: Inhibition of Src kinase signaling and tubulin polymerization.
Caption: Workflow for troubleshooting unexpected toxicity in this compound animal studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing Kx2-361
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of Kx2-361.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a small molecule inhibitor with a dual mechanism of action. It functions as both a Src kinase inhibitor and a tubulin polymerization inhibitor.[1] It is orally bioavailable and has been shown to cross the blood-brain barrier.[2][3] this compound has demonstrated anti-tumor activity and can induce apoptosis in cancer cells.[2]
What is the primary mechanism of action of this compound?
This compound inhibits Src kinase activity and also disrupts microtubule formation by inhibiting tubulin polymerization.[4] This dual action can lead to cell cycle arrest and apoptosis in cancer cells.[2]
What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C for up to several years. For short-term storage, 0-4°C is suitable for days to weeks.[4]
How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve the compound in DMSO.[4] The stability of stock solutions depends on the storage temperature:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Is this compound soluble in water?
This compound is not soluble in water.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | This compound has low aqueous solubility. | When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility.[5] Perform dilutions in a stepwise manner. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Always store the solid compound and stock solutions at the recommended temperatures and protect from light.[2] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Low cell permeability in certain cell lines | Although orally bioavailable, cell membrane characteristics can vary. | If poor uptake is suspected, consider optimizing incubation time and concentration. |
| Off-target effects observed | High concentrations of the inhibitor may lead to non-specific effects. | It is recommended to perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal off-target activity. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | Months to years[4] |
| 0-4°C | Days to weeks[4] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Solubility
| Solvent | Solubility |
| DMSO | Soluble[4] |
| Water | Not soluble[4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2]
In Vitro Cell-Based Assay
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is below 0.5%.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis, such as cell viability assays, western blotting for target proteins, or cell cycle analysis.
Visualizations
Caption: Dual inhibitory action of this compound on Src kinase and tubulin polymerization.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Technical Support Center: Kx2-361 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Kx2-361 experimental design for assessing novel kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Question: Why am I observing high variability in my cell viability assay results?
Answer: High variability in cell viability assays can stem from several factors. A common issue is inconsistent cell seeding density. Ensure you are using a calibrated multichannel pipette and that cells are evenly suspended before plating. Another potential cause is edge effects in multi-well plates; to mitigate this, avoid using the outer wells or fill them with a buffer solution. Finally, ensure your test compound, this compound, is fully solubilized and vortexed before each dilution step to prevent concentration gradients.
Here is a troubleshooting workflow to address inconsistent results:
Caption: Troubleshooting workflow for high variability in this compound assays.
Question: My Western blot results show inconsistent phosphorylation levels of the target protein after this compound treatment. What could be the cause?
Answer: Inconsistent phosphorylation can be due to variations in treatment time or sample preparation. It is critical to halt the cellular processes at precisely the same time point for all samples. Using a rapid lysis buffer containing phosphatase inhibitors is essential to preserve the phosphorylation state of your target protein. Also, ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA assay) and loading equal amounts of total protein.
| Parameter | Standard Protocol | Optimized Protocol for this compound |
| Lysis Buffer | Standard RIPA buffer | RIPA buffer + 1x PhosSTOP™ |
| Incubation Time | 24 hours | 6 hours (for acute signaling) |
| Protein Loading | 20-30 µg | 25 µg (quantified by BCA) |
Question: I am observing off-target effects at higher concentrations of this compound. How can I confirm these are off-target and not due to general toxicity?
Answer: A key step is to include a negative control cell line that does not express the target kinase. If you observe similar cytotoxic effects in the negative control line, it suggests off-target effects or general toxicity. Additionally, you can perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the cytotoxic effects are still present, they are likely off-target.
Frequently Asked Questions (FAQs)
Question: What is the primary signaling pathway targeted by the this compound design?
Answer: The this compound experimental design is optimized for inhibitors targeting the hypothetical PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Kx2-361 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of potential degradation issues related to Kx2-361.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for up to several years.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect these solutions from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1][3] For in vitro experiments, it is important to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
Q4: I've noticed a color change in my this compound powder/solution. Does this indicate degradation?
A change in color of the solid powder or solution can be an indicator of chemical degradation. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments. Variations in color between different batches may occur due to the manufacturing process and do not necessarily indicate degradation.[3]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with similar structures, such as N-benzylacetamides and pyridine derivatives, can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions.[4][5] Oxidation of the morpholine or pyridine rings is also a theoretical possibility, especially in the presence of oxidizing agents or upon prolonged exposure to light and air.
Q6: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is advisable to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If using a stock solution, allow it to come to room temperature slowly before use and keep it on ice during the experiment.
-
Protect solutions from direct light.
-
Avoid extreme pH conditions in your experimental buffers.
-
Use high-purity solvents and reagents.
Q7: What is the metabolic stability of this compound?
This compound has a reported biological half-life of approximately 2.5 hours in mice.[6] Its structural analog, tirbanibulin (KX2-391), has a slightly longer half-life of about 4 hours.[6][7] In vitro studies indicate that tirbanibulin is primarily metabolized by CYP3A4.[7]
Data Summary
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Light Protection |
| Solid | -20°C | Long-term (months to years) | Recommended |
| Solid | 0-4°C | Short-term (days to weeks) | Recommended |
| In Solvent | -80°C | Up to 6 months | Required |
| In Solvent | -20°C | Up to 1 month | Required |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
1. Objective: To determine the stability of this compound over time under specific conditions (e.g., temperature, pH, light exposure) by monitoring the decrease in the parent compound peak and the appearance of degradation product peaks using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., phosphate-buffered saline)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubators/water baths set to desired temperatures
-
Light source (for photostability testing)
3. Method:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Samples: Dilute the stock solution with the desired experimental buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation:
-
Temperature Stability: Aliquot the test samples and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Stability: Prepare test samples in buffers of different pH values and incubate at a constant temperature.
-
Photostability: Expose test samples to a controlled light source, while keeping control samples in the dark.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any potential degradation by freezing the samples at -80°C until analysis.
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (a gradient of water and acetonitrile with a C18 column is a common starting point).
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Integrate the peak area of the parent this compound and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Chemical moieties of this compound.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for this compound stability testing.
References
Validation & Comparative
A Comparative Guide to Kx2-361 and KX2-391 (Tirbanibulin) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related compounds, Kx2-361 and KX2-391 (Tirbanibulin), which have garnered significant interest in the field of oncology. Both molecules are dual-action inhibitors, targeting both Src kinase and tubulin polymerization, key players in cancer cell proliferation, survival, and metastasis.[1] This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to aid in research and development decisions.
At a Glance: this compound vs. KX2-391 (Tirbanibulin)
| Feature | This compound | KX2-391 (Tirbanibulin) |
| Chemical Structure | A structural analog of KX2-391.[2] | N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide |
| Primary Indication | Investigational for glioblastoma and other advanced malignancies.[3][4][5] | FDA-approved for the topical treatment of actinic keratosis (AK).[6][7][8] |
| Key Differentiator | Orally bioavailable and readily crosses the blood-brain barrier (BBB).[1][3] | Primarily for topical use; mediocre BBB penetration reported. |
| Clinical Development | Underwent Phase I clinical trials for advanced solid tumors and glioblastoma.[4] | Completed successful Phase III clinical trials for actinic keratosis.[6][7][8][9][10] |
Quantitative Performance Data
The following tables summarize the in vitro anti-proliferative activity of KX2-391 (Tirbanibulin) against a panel of human cancer cell lines. While this compound has shown potent anti-tumor activity, particularly against glioblastoma cell lines, specific GI₅₀ values for a broad range of cancer cell lines are not as widely published as for Tirbanibulin.
Table 1: Anti-proliferative Activity of KX2-391 (Tirbanibulin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Huh7 | Hepatocellular Carcinoma | 9[11][12][13][14] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13[11][12][13][14] |
| Hep3B | Hepatocellular Carcinoma | 26[11][12][13][14] |
| HepG2 | Hepatocellular Carcinoma | 60[11][12][13][14] |
| NIH3T3/c-Src527F | Engineered Fibroblasts | 23[11][13][15] |
| SYF/c-Src527F | Engineered Fibroblasts | 39[11][13][15] |
Table 2: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Cancer Type | Observed Effect | Concentration Range |
| U87 | Glioblastoma | Induces apoptosis and G2/M cell cycle arrest.[3] | 0-800 nM (apoptosis), 0-270 nM (cell cycle)[3] |
| GL261 | Murine Glioblastoma | Reduces Src autophosphorylation and induces apoptosis.[3][4][5] | 0-200 nM (Src phosphorylation), 0-800 nM (apoptosis)[3] |
| T98G | Glioblastoma | Induces apoptosis.[3] | 0-800 nM[3] |
Mechanism of Action: A Dual Approach
Both this compound and Tirbanibulin exert their anti-cancer effects through a dual mechanism of action:
-
Src Kinase Inhibition: They are non-ATP competitive inhibitors that target the peptide substrate binding site of Src kinase.[1] Src is a non-receptor tyrosine kinase that, when overexpressed or activated in cancer, promotes cell proliferation, migration, and survival. By blocking Src, these compounds inhibit downstream signaling pathways crucial for tumor progression.[16]
-
Tubulin Polymerization Inhibition: They bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and can induce apoptosis.[3][16]
This dual mechanism offers a multi-pronged attack on cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used to evaluate this compound and Tirbanibulin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Tirbanibulin (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL), GTP, and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).
-
Compound Addition: Add various concentrations of this compound or Tirbanibulin to the reaction mixture. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[17]
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Src Kinase Activity Assay
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of Src kinase.
Protocol:
-
Reaction Setup: In a microplate, combine purified active Src kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or Tirbanibulin to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).[18]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce Src kinase activity by 50%.
Clinical Development and Future Directions
KX2-391 (Tirbanibulin) has successfully navigated clinical trials for the topical treatment of actinic keratosis, a precancerous skin condition.[6][7][8][9][10] Phase III trials demonstrated significant efficacy in clearing AK lesions with a manageable safety profile.[6][7][8][9][10]
This compound, with its ability to penetrate the blood-brain barrier, holds promise for the treatment of brain malignancies like glioblastoma, a notoriously difficult-to-treat cancer.[3][4][5] Preclinical studies have shown its ability to reduce tumor growth and extend survival in animal models of glioblastoma.[4][5] A Phase I clinical trial has been conducted to evaluate its safety and preliminary efficacy in patients with advanced solid tumors, including gliomas.[4]
The distinct clinical trajectories of these two molecules highlight the importance of physicochemical properties in drug development. While sharing a common mechanism of action, their differing abilities to cross biological barriers have led to their development for very different clinical applications. Future research will likely focus on further elucidating the nuanced differences in their biological activities and exploring their potential in combination therapies for various cancers.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tirbanibulin (KX2-391) analog this compound inhibits botulinum neurotoxin serotype A mediated SNAP-25 cleavage in pre- and post-intoxication models in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis. | Semantic Scholar [semanticscholar.org]
- 7. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability and Efficacy of Tirbanibulin Ointment 1% Treatment on 100 cm2 of the Face and Scalp in Patients with Actinic Keratosis: A Phase 3 Study | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. researchgate.net [researchgate.net]
- 10. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 16. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
A Preclinical Showdown: Kx2-361 and Temozolomide in the Fight Against Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational drug Kx2-361 and the standard-of-care chemotherapy, Temozolomide, for the treatment of glioblastoma (GBM). This analysis is based on available preclinical data, highlighting differences in their mechanisms of action and efficacy in validated glioma models.
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The current standard of care includes surgical resection followed by radiation and chemotherapy with Temozolomide (TMZ). However, resistance to TMZ is common, driving the urgent need for novel therapeutic agents. One such agent is this compound, a novel small molecule inhibitor with a distinct mechanism of action. This guide synthesizes preclinical findings to offer a comparative perspective on these two compounds.
At a Glance: Key Differences
| Feature | This compound | Temozolomide |
| Mechanism of Action | Dual inhibitor of Src kinase and tubulin polymerization.[1] | DNA alkylating agent.[2] |
| Primary Molecular Target(s) | Src tyrosine kinase, β-tubulin. | DNA (specifically guanine residues).[2][3] |
| Mode of Action | Disrupts key signaling pathways involved in cell proliferation, survival, and migration; interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] | Induces DNA methylation, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2] |
| Blood-Brain Barrier Penetration | Orally bioavailable and readily crosses the blood-brain barrier in mice.[1] | Orally active and crosses the blood-brain barrier.[4] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Temozolomide lies in their approach to eradicating cancer cells. Temozolomide employs a direct assault on the cell's genetic material, while this compound adopts a dual-pronged attack on critical cellular machinery and signaling networks.
Temozolomide: The DNA Damager
Temozolomide is a prodrug that, under physiological conditions, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine residues.[2][3] This methylation leads to DNA damage. While some of this damage can be repaired by the cell, the O6-methylguanine adduct is particularly cytotoxic. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to mismatched base pairing during DNA replication, triggering a futile cycle of mismatch repair that results in DNA strand breaks, cell cycle arrest, and apoptosis.[2] The expression of MGMT in tumor cells is a key mechanism of resistance to Temozolomide.[2]
This compound: The Dual Inhibitor
This compound's novelty lies in its ability to simultaneously target two distinct and critical components of cancer cell biology: Src kinase signaling and tubulin polymerization.[1]
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often hyperactivated in glioblastoma and plays a pivotal role in signaling pathways that promote tumor cell proliferation, survival, invasion, and angiogenesis. By inhibiting Src autophosphorylation, this compound disrupts these pro-cancerous signals.[1]
-
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis), cell shape, and intracellular transport. This compound binds directly to tubulin, disrupting the dynamic process of microtubule assembly and disassembly. This interference with microtubule architecture leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[1]
Preclinical Efficacy: A Comparative Look
In Vitro Cytotoxicity
| Drug | Cell Line(s) | IC50 Values (µM) | Reference |
| Temozolomide | A172 | 14.1 ± 1.1 | [5] |
| LN229 | 14.5 ± 1.1 | [5] | |
| SF268 | 147.2 ± 2.1 | [5] | |
| SK-N-SH | 234.6 ± 2.3 | [5] | |
| U87 (72h) | Median: 230.0 (IQR: 34.1–650.0) | [6] | |
| U251 (72h) | Median: 176.5 (IQR: 30.0–470.0) | [6] | |
| T98G (72h) | Median: 438.3 (IQR: 232.4–649.5) | [6] | |
| This compound | U87, GL261, T98G | Induces apoptosis at concentrations of 0-800 nM | [7] |
Note: IC50 (half-maximal inhibitory concentration) values for Temozolomide show significant variability across different glioblastoma cell lines and experimental conditions.[6] This variability is often linked to the MGMT expression status of the cell lines.[5] Quantitative IC50 data for this compound in the same format is not available in the cited literature, which instead reports dose-dependent induction of apoptosis.
In Vivo Efficacy in Orthotopic GL261 Glioma Model
| Treatment | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan (ILS) vs. Control | Long-term Survivors | Reference |
| Control (Vehicle) | - | 22.5 ± 3.0 | - | 0% | [8] |
| Temozolomide | Immune-Enhancing Metronomic Schedule | 135.8 ± 78.2 | 503.6% | 61.5% at day 150 | [8] |
| Control (Vehicle) | - | 39 | - | 0% | [9] |
| Temozolomide (CED) | Convection-Enhanced Delivery | 64 | 64.1% | 15% | [9] |
| This compound | Not specified | Significantly delayed tumor progression and produced long-term survival | Not explicitly quantified | A significant number of long-term survivors | [1] |
Note: The efficacy of Temozolomide in the GL261 model is highly dependent on the dosing schedule.[8] The study by Ciesielski et al. on this compound notes that the drug is active in vivo and leads to long-term survival, but specific median survival and percent ILS data are not provided in the abstract.[1] An interesting finding for this compound is that its long-term efficacy in the GL261 model is dependent on an intact adaptive immune system, suggesting an immunomodulatory component to its action.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and Temozolomide.
Orthotopic GL261 Glioma Model
This in vivo model involves the direct injection of GL261 murine glioma cells into the brains of syngeneic C57BL/6 mice.[10][11] This method allows for the study of tumor growth in the correct microenvironment and with a competent immune system. Tumor growth is often monitored using non-invasive techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.[11][12] Treatment efficacy is primarily assessed by measuring tumor volume and overall survival of the animals.[8][9][13]
Src Phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of this compound on its target, Src kinase.
-
Cell Lysis: Glioblastoma cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416) and a primary antibody for total Src.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate. The ratio of phosphorylated Src to total Src is then calculated to determine the extent of inhibition.[14][15]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the assembly of microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescent reporter in a 96-well plate.[16][17][18][19]
-
Compound Addition: this compound, control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer), or vehicle (DMSO) are added to the wells.[16]
-
Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is measured over time. As tubulin polymerizes into microtubules, the fluorescent reporter is incorporated, leading to an increase in fluorescence.[16][18]
-
Data Analysis: The rate and extent of tubulin polymerization are determined by analyzing the fluorescence curves. Inhibition of polymerization by this compound would result in a lower fluorescence signal compared to the vehicle control.[16]
Cell Cycle Analysis (Flow Cytometry)
This method is used to assess the effect of a drug on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Glioblastoma cells are treated with the drug of interest (this compound or Temozolomide) for a defined period. The cells are then harvested and fixed, typically with cold ethanol, to permeabilize the cell and nuclear membranes.[20][21][22]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI).[7][20][22]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The data is used to generate a histogram that shows the number of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][20] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[7]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: The cells are harvested and stained with two dyes:
-
Annexin V: A protein that binds to phosphatidylserine, a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V is typically conjugated to a fluorophore (e.g., FITC).
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.[23][24]
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
This compound and Temozolomide represent two distinct therapeutic strategies for glioblastoma. Temozolomide, the established standard of care, directly targets DNA, with its efficacy often limited by the tumor's DNA repair capacity. In contrast, the investigational agent this compound offers a novel, dual mechanism of action by simultaneously inhibiting Src kinase signaling and tubulin polymerization, critical pathways for glioblastoma cell proliferation and survival.
The preclinical data, although not from direct comparative studies, suggest that this compound has promising activity in a relevant in vivo model of glioblastoma. A particularly intriguing finding is the reliance of this compound's long-term efficacy on a competent immune system, a feature not typically associated with traditional chemotherapy like Temozolomide. This suggests that this compound may not only have direct cytotoxic effects but could also modulate the tumor microenvironment to favor an anti-tumor immune response.
Further research, including head-to-head preclinical studies and ultimately clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound versus Temozolomide. Investigating the potential for combination therapies, where the distinct mechanisms of these two agents could be leveraged for synergistic effects, also represents a promising avenue for future glioblastoma treatment strategies. The data presented in this guide underscores the importance of exploring novel therapeutic targets and mechanisms to overcome the significant challenges posed by this devastating disease.
References
- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6. Apoptosis Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Convection-enhanced delivery of temozolomide and whole cell tumor immunizations in GL261 and KR158 experimental mouse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. GL261 Syngeneic Mouse Model of Glioblastoma I CRO services [explicyte.com]
- 13. Prediction of the anti-glioma therapeutic effects of temozolomide through in vivo molecular imaging of MMP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling the global tyrosine phosphorylation state by Src homology 2 domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In vitro tubulin polymerization assay [bio-protocol.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
- 19. hoelzel-biotech.com [hoelzel-biotech.com]
- 20. 5.10. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 21. Flow cytometry and cell cycle analysis [bio-protocol.org]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell apoptosis and death assay [bio-protocol.org]
- 24. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Src Kinase Inhibitors: Kx2-361 vs. Dasatinib and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual Src/tubulin inhibitor, Kx2-361, with the established multi-kinase inhibitor, Dasatinib, and other notable Src family kinase (SFK) inhibitors. The information presented is collated from preclinical data to assist researchers in evaluating these compounds for their specific applications.
Executive Summary
This compound distinguishes itself from other Src inhibitors through its unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization. This dual activity may offer advantages in overcoming resistance mechanisms and treating specific cancer types, such as glioblastoma, where its ability to cross the blood-brain barrier is a significant asset. Dasatinib is a highly potent, multi-targeted kinase inhibitor with sub-nanomolar efficacy against Src and is a well-established therapeutic agent. The choice between these inhibitors will likely depend on the specific research or clinical context, including the cancer type, the desired selectivity profile, and the importance of targeting microtubule dynamics.
Data Presentation
Table 1: Comparative Efficacy of Src Inhibitors - In Vitro IC50/GI50 Values
| Inhibitor | Target(s) | IC50/GI50 (nM) | Cell-Free/Cell-Based | Notes |
| This compound | Src kinase, Tubulin polymerization | Not explicitly reported for Src IC50. Reduces Src autophosphorylation in the nanomolar range.[1] | Cell-Based | Closely related to Tirbanibulin (KX2-391), which has GI50 values of 9-60 nM in various cancer cell lines.[2] |
| Dasatinib | Src, Bcr-Abl, c-Kit, and others | Src: <1 nM (0.8 nM) [3] | Cell-Free | Highly potent inhibitor of multiple kinases.[3][4][5] |
| Saracatinib | Src, Abl | Src: 2.7 nM [6][7][8][9] | Cell-Free | Highly selective for Src family kinases. |
| Bosutinib | Src, Abl | Src: 1.2 nM [10][11][12] | Cell-Free | Dual Src/Abl inhibitor. |
| Ponatinib | Src, Abl, VEGFR, FGFR, PDGFR | Src: 5.4 nM [13][14] | Cell-Free | Potent multi-target inhibitor. |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Mechanism of Action
This compound: A Dual-Action Inhibitor
This compound is a novel small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization.[1][15] Unlike traditional ATP-competitive Src inhibitors, this compound and its analog Tirbanibulin are thought to bind to the peptide substrate binding site of Src.[16] Its ability to inhibit tubulin polymerization introduces a distinct anti-mitotic effect, potentially beneficial in rapidly dividing cancer cells.[1][17] A significant feature of this compound is its oral bioavailability and ability to penetrate the blood-brain barrier, making it a promising candidate for brain malignancies like glioblastoma.[1]
Dasatinib: A Potent Multi-Targeted Kinase Inhibitor
Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including the Src family kinases (Src, Lck, Fyn, Yes) and Bcr-Abl.[4][18] It binds to both the active and inactive conformations of the Abl kinase domain, contributing to its high potency.[18] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[19] Its broad activity profile has led to its approval for the treatment of certain leukemias.[20]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Src signaling pathway and points of inhibition by this compound and Dasatinib.
Caption: General experimental workflow for comparing the efficacy of Src inhibitors.
Experimental Protocols
Western Blot for Phosphorylated Src (p-Src)
This protocol is a general guideline for detecting the phosphorylation status of Src kinase in response to inhibitor treatment.
1. Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency and treat with this compound, Dasatinib, or vehicle control for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src or a housekeeping protein like GAPDH or β-actin.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[21][22][23]
1. Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution.
-
Prepare test compounds (this compound, positive and negative controls) at desired concentrations in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add tubulin buffer, GTP, and a fluorescent reporter (e.g., DAPI) to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate polymerization by adding the purified tubulin to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals for a set period (e.g., 60 minutes).[24]
3. Data Analysis:
-
Plot the fluorescence/absorbance values against time to generate polymerization curves.
-
The extent of inhibition is determined by comparing the polymerization rate and the maximum polymer mass in the presence of the inhibitor to the vehicle control.
Conclusion
This compound and Dasatinib represent two distinct approaches to Src kinase inhibition. This compound's dual-action on Src and tubulin, combined with its favorable pharmacokinetic properties for CNS tumors, positions it as a compelling candidate for further investigation, particularly in glioblastoma. Dasatinib remains a benchmark for potent, multi-targeted kinase inhibition with proven clinical efficacy in specific hematological malignancies. The selection of an appropriate inhibitor will be guided by the specific biological question, the target cell or tumor type, and the desired therapeutic window. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medkoo.com [medkoo.com]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 19. ashpublications.org [ashpublications.org]
- 20. frontiersin.org [frontiersin.org]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
Kx2-361: A Comparative Analysis in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Kx2-361 with other therapeutic agents relevant to glioblastoma research. The information is compiled from publicly available preclinical and clinical data to offer an objective overview of its performance, mechanism of action, and potential advantages.
Executive Summary
This compound is a novel, orally bioavailable small molecule with a dual mechanism of action, inhibiting both Src kinase and tubulin polymerization.[1][2][3] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert potent anti-tumor activity in glioblastoma models.[2][4] Notably, in a murine glioblastoma model, this compound has been shown to induce long-term survival, an effect that appears to be dependent on a functional adaptive immune system.[1][2] This guide compares this compound against the standard-of-care chemotherapy for glioblastoma, Temozolomide, as well as other investigational agents targeting Src and tubulin pathways, such as Dasatinib and Paclitaxel.
Mechanism of Action
This compound distinguishes itself through its dual inhibitory function:
-
Src Kinase Inhibition: As a non-ATP competitive inhibitor, this compound targets the peptide substrate binding site of Src kinase.[1][3] This leads to the disruption of downstream signaling pathways involved in cell proliferation, survival, and migration.[1][5]
-
Tubulin Polymerization Inhibition: this compound binds to tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4][6]
This dual mechanism offers a potential advantage in targeting the complex and heterogeneous nature of glioblastoma.
Caption: this compound's dual inhibition of Src kinase and tubulin polymerization.
Comparative In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) of this compound and comparator drugs in various glioblastoma cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Drug | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | U87 | Induces apoptosis at 0-0.8 µM | [4] |
| GL261 | Reduces Src autophosphorylation at 0-0.2 µM | [4] | |
| T98G | Induces apoptosis at 0-0.8 µM | [4] | |
| Temozolomide | U87 | 433.7 ± 15.16 | [7] |
| T98G | 545.5 ± 2.52 | [7] | |
| A172 | 14.1 ± 1.1 | [8] | |
| LN229 | 14.5 ± 1.1 | [8] | |
| Dasatinib | U87 | Reduces invasion by 85% at 0.1 µM | [9] |
| Various GBM lines | EC50 < 1 µM in 13/22 cell lines | [5] | |
| Paclitaxel | U87 | Not specified, but potent | [10] |
| LN-18 | Not specified, but potent | [10] |
Comparative Pharmacokinetics
A critical challenge in treating glioblastoma is the ability of drugs to penetrate the blood-brain barrier (BBB). This compound has shown promising characteristics in this regard in preclinical models.
| Drug | Species | Oral Bioavailability | Brain Cmax | Brain AUC | Brain-to-Plasma Ratio | Reference |
| This compound | Mouse | Good | 4025 ± 319 ng/g (at 20 mg/kg) | 5044 ± 355 h*ng/g | High | [4] |
| Temozolomide | Human | ~100% | - | - | CSF/plasma AUC ratio ~20% | [11][12] |
| Dasatinib | Mouse | - | - | - | 0.29 ± 0.08 | [5] |
| Paclitaxel | Mouse | Low | - | - | Low, but enhanced with albumin-bound formulation | [13] |
Comparative In Vivo Efficacy in GL261 Murine Glioblastoma Model
The GL261 syngeneic mouse model is a widely used preclinical model for glioblastoma that allows for the evaluation of therapies in the context of an intact immune system.
| Treatment | Dosing Schedule | Outcome | Reference |
| This compound | Daily oral dosing | Extends survival, with a fraction of mice achieving long-term survival. This effect is lost in immunodeficient mice. | [14][15] |
| Temozolomide | 10 mg/kg, 5 times a week, p.o. | Significantly reduces tumor growth. | [3] |
| Dasatinib | 15 mg/kg, oral | Survival benefit is significantly enhanced in mice lacking P-gp and BCRP efflux pumps, indicating BBB penetration is a limiting factor. | [6][16] |
| Paclitaxel | Intravenous | Limited efficacy due to poor BBB penetration. Efficacy is improved with methods to bypass the BBB. | [10] |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Cell Lines and Culture: Human glioblastoma cell lines (U87, T98G) and murine glioblastoma cell line (GL261) are commonly used.[4][7][17] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds for specified durations (e.g., 24, 48, 72 hours).
Viability/Proliferation Assessment: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) are used to determine cell viability. The absorbance is measured using a microplate reader, and IC50/GI50 values are calculated.
Apoptosis Assessment: Apoptosis can be quantified by methods such as flow cytometry using Annexin V and propidium iodide staining, or by measuring caspase-3/7 activity.[4]
Pharmacokinetic Studies in Mice
Animal Models: Male C57BL/6 mice are often used for pharmacokinetic studies.
Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 20 mg/kg).[4]
Sample Collection: Blood and brain tissue samples are collected at various time points after drug administration.
Analysis: Drug concentrations in plasma and brain homogenates are determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are then calculated.
Caption: Workflow for a typical preclinical pharmacokinetic study.
In Vivo Efficacy Studies in Orthotopic Glioblastoma Model
Animal Model: C57BL/6 mice are used for the syngeneic GL261 glioblastoma model.[14]
Tumor Cell Implantation: A specific number of GL261 cells (e.g., 1 x 10^5) are stereotactically implanted into the striatum of the mice.[18]
Treatment: Treatment with this compound (e.g., daily oral gavage) or comparator drugs is initiated a few days after tumor implantation and continues for a defined period.[15]
Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if tumor cells are engineered to express luciferase). Animal survival is the primary endpoint.
Immunological Analysis: In some studies, tumors and immune organs are harvested at the end of the study to analyze the immune cell infiltrate by immunohistochemistry or flow cytometry to understand the contribution of the immune system to the therapeutic effect.[14]
Conclusion
This compound presents a promising preclinical profile for the treatment of glioblastoma, characterized by its dual mechanism of action, oral bioavailability, and ability to cross the blood-brain barrier. Its efficacy in the immunocompetent GL261 model, leading to long-term survival, suggests a potential immunomodulatory role that warrants further investigation. While direct comparative data is limited, the available information suggests that this compound's unique properties may offer advantages over existing and other investigational therapies for this challenging disease. Further clinical evaluation is necessary to determine its safety and efficacy in patients. This compound is currently in a Phase I clinical trial for the treatment of malignant glioblastoma.[19]
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Improved Brain Penetration and Antitumor Efficacy of Temozolomide by Inhibition of ABCB1 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic analysis of the blood-brain barrier penetration of dasatinib and ponatinib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active efflux of dasatinib from the brain limits efficacy against murine glioblastoma: broad implications for the clinical use of molecularly-targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
- 8. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib (Sprycel) [virtualtrials.org]
- 10. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-mediated delivery of paclitaxel for glioma: a comparative study of distribution, toxicity and efficacy of albumin-bound versus cremophor formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Kx2-361: A Novel Dual-Action Immunomodulator Poised to Challenge Standard Therapies in Autoimmune and Inflammatory Diseases
For Immediate Release
Researchers, scientists, and drug development professionals are closely watching Kx2-361, a first-in-class dual Src kinase and tubulin polymerization inhibitor, as it emerges as a potential paradigm-shifting therapeutic for a range of autoimmune and inflammatory conditions. While initially investigated for its anti-cancer properties, compelling evidence suggests that this compound's unique mechanism of action confers significant immunomodulatory effects, positioning it as a potential alternative to standard-of-care treatments such as methotrexate, and anti-TNF biologics like etanercept and adalimumab.
This guide provides an in-depth comparison of the immunomodulatory effects of this compound with these established therapies, supported by preclinical experimental data.
Dual-Target Mechanism of this compound Offers a Novel Approach to Immunomodulation
This compound's distinctiveness lies in its simultaneous inhibition of two key cellular targets: Src family kinases and tubulin polymerization.[1] Src kinases are crucial signaling molecules in immune cells, and their inhibition has been shown to modulate inflammatory responses.[2] Tubulin polymerization is essential for cell division and migration, and its inhibition can impact the proliferation and trafficking of immune cells to sites of inflammation. The synergistic effect of targeting both pathways holds the promise of a more profound and durable immunomodulatory response compared to single-target agents.
A pivotal study on this compound in a murine glioma model revealed that its therapeutic efficacy is dependent on a functioning adaptive immune system, strongly indicating its immunomodulatory role.[3][4] Furthermore, a patent application for dual tubulin-Src inhibitors has highlighted their potential application in a variety of autoimmune diseases, including psoriasis, atopic dermatitis, vitiligo, and systemic lupus erythematosus.[5]
Head-to-Head: this compound's Potential in Rheumatoid Arthritis
While direct preclinical studies of this compound in autoimmune models are not yet published, the effects of Src kinase inhibitors, such as dasatinib, in the collagen-induced arthritis (CIA) mouse model provide a valuable proxy. The CIA model is a well-established preclinical model for rheumatoid arthritis.
Comparative Efficacy in a Preclinical Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
| Treatment | Dosage | Key Efficacy Endpoints | Reference |
| Src Kinase Inhibitor (Dasatinib) | 10 mg/kg/day | - Significantly lower clinical arthritis and histological scores compared to vehicle. - Upregulation of regulatory T cells and downregulation of IL-17+ CD4+ T cells. - Inhibition of osteoclastogenesis. | [6][7] |
| Methotrexate (MTX) | 0.5 mg/kg, 3 times/week | - Significant reduction in arthritis score compared to control. | [8] |
| Etanercept (Anti-TNF) | 10 mg/kg, 3 times/week | - Delayed onset and reduced severity of arthritis. - Reduced arthritis scores. - Decreased infiltration of dendritic cells in the joints. | [9][10] |
Dasatinib, a potent Src kinase inhibitor, has demonstrated significant therapeutic effects in the CIA mouse model, leading to reduced inflammation, joint destruction, and modulation of T-cell responses.[6][7][11] These findings suggest that the Src-inhibitory activity of this compound could translate into similar or even enhanced efficacy in rheumatoid arthritis, potentially through the added benefit of its tubulin polymerization inhibition.
Standard therapies like methotrexate and the anti-TNF biologic etanercept also show efficacy in the CIA model by reducing arthritis scores and inflammation.[8][9][10] However, this compound's dual mechanism may offer a broader and more multifaceted approach to tackling the complex pathology of rheumatoid arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.[12][13][14]
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Disease Assessment: The development of arthritis is monitored by scoring the severity of paw swelling and inflammation. Histological analysis of the joints is performed to assess cartilage and bone erosion.
-
Treatment: Therapeutic agents are typically administered after the onset of clinical signs of arthritis.
Signaling Pathways: A Visual Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and standard therapies.
Future Directions and Potential in Inflammatory Bowel Disease
The preclinical success of Src kinase inhibitors in arthritis models suggests a promising future for this compound in other autoimmune and inflammatory conditions. The dextran sulfate sodium (DSS)-induced colitis model, a standard for inflammatory bowel disease (IBD) research, presents a logical next step for evaluating this compound's efficacy. While direct comparative data is not yet available, the known involvement of Src kinases in IBD pathogenesis provides a strong rationale for its investigation in this area.
Conclusion
This compound's novel dual mechanism of action, targeting both Src kinase and tubulin polymerization, represents a significant innovation in the field of immunomodulatory therapeutics. While further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile in autoimmune and inflammatory diseases, the existing evidence strongly suggests that this compound has the potential to offer a valuable new treatment option for patients who are refractory to or intolerant of current standard therapies. Its unique approach to dampening the immune response could lead to improved outcomes and a better quality of life for individuals battling these chronic conditions. The scientific community eagerly awaits further data on this promising compound.
References
- 1. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib, a selective tyrosine kinase inhibitor, prevents joint destruction in rheumatoid arthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daily oral administration of low-dose methotrexate has greater antirheumatic effects in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [termedia.pl]
- 11. Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. enbrelpro.com [enbrelpro.com]
Kx2-361: A Dual-Action Inhibitor Benchmarked Against Cancer Cell Lines
A detailed comparison of Kx2-361's performance against established cancer therapies, providing researchers, scientists, and drug development professionals with critical data for evaluating its potential in oncology.
This compound is an investigational small molecule drug that has garnered attention for its novel dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2] This unique approach offers a multi-pronged attack on cancer cell proliferation, survival, and migration. This guide provides a comparative analysis of this compound's performance in various cancer cell lines, juxtaposed with established therapeutic agents, the Src inhibitor dasatinib and the tubulin-targeting agent paclitaxel.
Performance Across Cancer Cell Lines: A Comparative Analysis
While direct head-to-head studies across a broad spectrum of cancer cell lines are limited, existing data allows for a comparative assessment of this compound's potency. The following tables summarize the available half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for this compound and its comparators. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound (nM) | Reference |
| GL261 | Glioblastoma (murine) | Effective concentrations reported | [3] |
| U87 | Glioblastoma (human) | Effective concentrations reported for apoptosis and cell cycle arrest | [3] |
| T98G | Glioblastoma (human) | Effective concentrations reported for apoptosis | [3] |
| HT29 | Colon Cancer | GI50 of precursor: 880 | [4] |
| KM12 | Colon Cancer | GI50 of precursor: 410 | [4] |
| A549 | Non-Small Cell Lung Cancer | GI50 of precursor: 1030 | [4] |
Table 1: Reported Activity of this compound and a Precursor Compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Dasatinib (µM) | Paclitaxel (µM) | Reference |
| HCT 116 | Colon Carcinoma | 0.14 | - | [5] |
| MCF7 | Breast Carcinoma | 0.67 | - | [5] |
| H460 | Non-Small Cell Lung Carcinoma | 9.0 | - | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.008 | [6] |
Table 2: Reported GI50/IC50 Values for Dasatinib and Paclitaxel in Various Cancer Cell Lines.
Unraveling the Mechanism: Dual Inhibition of Src and Tubulin
This compound's efficacy stems from its ability to simultaneously disrupt two critical cellular processes essential for cancer progression.
1. Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that, when overactive in cancer, promotes cell proliferation, survival, invasion, and angiogenesis.[7][8] this compound inhibits the autophosphorylation of Src, thereby blocking its downstream signaling pathways.[3]
2. Tubulin Polymerization Inhibition: Microtubules are dynamic structures crucial for cell division, intracellular transport, and maintenance of cell shape.[9][10] this compound binds to tubulin and disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[3][11]
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., dasatinib or paclitaxel).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.
Western Blot for Src Phosphorylation
This technique is used to detect the phosphorylation status of Src kinase, a direct target of this compound.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., U87 glioblastoma cells) with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (e.g., Tyr416) and total Src overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Workflow:
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare different concentrations of this compound. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.[2]
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the test compounds.
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. An inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the control. This compound at a concentration of 5 µM has been shown to inhibit the in vitro assembly of tubulin polymers.[3]
Signaling Pathways
This compound's dual-action mechanism intersects with key signaling pathways implicated in cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]
- 11. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kx2-361's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the blood-brain barrier (BBB) penetration of Kx2-361, a novel dual inhibitor of Src kinase and tubulin polymerization, against other relevant tyrosine kinase inhibitors (TKIs). The ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its efficacy in treating central nervous system (CNS) malignancies such as glioblastoma.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound exhibits a dual mechanism of action, targeting two distinct and crucial pathways in cancer cell proliferation and survival. It acts as both a Src kinase inhibitor and an inhibitor of tubulin polymerization.[1]
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactivated in glioblastoma. Its activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal in promoting tumor cell proliferation, survival, invasion, and angiogenesis.[2][3] By inhibiting Src, this compound can disrupt these oncogenic signals.
Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4]
Below are diagrams illustrating the signaling pathways targeted by this compound.
Caption: this compound inhibits the Src signaling pathway, disrupting cell migration, proliferation, and angiogenesis.
Caption: this compound induces apoptosis by inhibiting tubulin polymerization and causing cell cycle arrest.
Comparative Analysis of Blood-Brain Barrier Penetration
A key challenge in developing drugs for brain tumors is achieving sufficient concentrations in the CNS. This compound has been shown to have good oral bioavailability (approximately 40%) and readily crosses the BBB in mice.[1][5] The table below summarizes the available data on the BBB penetration of this compound and several other TKIs.
| Compound | Target(s) | BBB Penetration Data | Species | Comments |
| This compound | Src, Tubulin | Brain Cmax: 4025 ± 319 ng/g Brain AUC: 5044 ± 355 h*ng/g (at 20 mg/kg, oral)[3] | Mouse | Described as having "superior" and "highly efficient" BBB penetration.[6][7] A brain-to-plasma ratio is not available from the published data. |
| Kx2-391 (Tirbanibulin) | Src, Tubulin | Mediocre BBB penetration[8][9] | - | Structural analog of this compound. Quantitative data on BBB penetration is not readily available. |
| Osimertinib | EGFR | Kp,uu: ~0.21 Kp: ~2.6 | Rat Monkey | Demonstrates significant brain penetration compared to earlier generation EGFR TKIs. |
| Gefitinib | EGFR | Brain-to-Plasma Ratio: ~0.1 | Mouse | Brain distribution is limited due to active efflux by P-gp and BCRP transporters. |
| Lorlatinib | ALK, ROS1 | CSF-to-Plasma Ratio: ~0.75 | Human | Designed for enhanced BBB penetration. |
| Almonertinib | EGFR | Good BBB penetration | Mouse | Described as easily penetrating the BBB, but specific quantitative ratios are not provided. |
-
Kp: Brain-to-plasma concentration ratio.
-
Kp,uu: Unbound brain-to-unbound plasma concentration ratio, considered the most relevant measure of BBB penetration for predicting target engagement in the CNS.
The available data indicates that this compound achieves high concentrations in the brain after oral administration in mice.[3] While a direct comparison of brain-to-plasma ratios with other TKIs is challenging due to the lack of publicly available plasma pharmacokinetic data from the same preclinical studies, the high brain concentrations achieved suggest a significant advantage over many other small molecule inhibitors for CNS applications. Its structural analog, Kx2-391, is reported to have only mediocre BBB penetration, highlighting the successful optimization of this property in this compound.[8][9] Compared to other CNS-active TKIs like osimertinib and lorlatinib, this compound appears to be a promising candidate for further investigation in the treatment of brain tumors.
Experimental Protocols
The determination of a compound's ability to cross the BBB is a critical step in preclinical drug development. A common in vivo method involves administering the compound to rodents and subsequently measuring its concentration in both brain tissue and plasma.
Representative In Vivo Protocol for BBB Permeability Assessment in Mice
This protocol describes a general procedure for determining the brain-to-plasma concentration ratio of a test compound in mice using cassette dosing and LC-MS/MS analysis.
-
Animal Model: Male or female mice (e.g., C57BL/6), typically 8-10 weeks old.
-
Compound Administration:
-
A cocktail of test compounds ("cassette dosing") is prepared in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The compound mixture is administered to the mice via oral gavage at a specific dose.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), a cohort of mice is anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
The mice are then transcardially perfused with saline to remove blood from the brain vasculature.
-
The brain is harvested, rinsed, and immediately frozen.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate the plasma.
-
Brain tissue is weighed and homogenized in a specific volume of buffer to create a brain homogenate.
-
-
Bioanalysis (LC-MS/MS):
-
Plasma and brain homogenate samples are subjected to protein precipitation.
-
The concentrations of the test compounds in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma.
-
Pharmacokinetic parameters such as Cmax and AUC for both brain and plasma can be determined to calculate an overall Kp (AUCbrain / AUCplasma).
-
To determine the unbound ratio (Kp,uu), the unbound fraction of the drug in plasma (fu,p) and brain (fu,brain) are determined in vitro (e.g., via equilibrium dialysis) and used in the following equation: Kp,uu = Kp * (fu,p / fu,brain).
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for determining the in vivo blood-brain barrier penetration of a compound in mice.
Conclusion
This compound is a promising therapeutic candidate for CNS malignancies due to its dual mechanism of action and its demonstrated ability to efficiently penetrate the blood-brain barrier in preclinical models. While direct quantitative comparisons with other TKIs are limited by the availability of comprehensive and standardized pharmacokinetic data, the high brain concentrations achieved by this compound suggest a significant potential for achieving therapeutic efficacy within the CNS. Further studies providing direct comparative data, such as unbound brain-to-plasma ratios (Kp,uu), will be crucial for definitively positioning this compound within the landscape of CNS-penetrant cancer therapeutics.
References
- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
Kx2-361: A Novel Dual-Inhibitor Poised for Synergistic Combinations in Oncology
For Immediate Release to the Scientific Community
Kx2-361, a novel, orally bioavailable small molecule, is emerging as a promising candidate for cancer therapy, particularly for aggressive brain tumors like glioblastoma. Its unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, presents a compelling rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance. This guide provides an objective comparison of this compound's performance with potential alternative therapeutic strategies and furnishes experimental data supporting its development.
Unveiling the Dual-Pronged Attack of this compound
This compound distinguishes itself by simultaneously inhibiting two critical pathways in cancer cell proliferation and survival. It acts as both a Src kinase inhibitor and a tubulin polymerization inhibitor[1][2][3].
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, survival, and migration. Its aberrant activation is a common feature in many cancers, including glioblastoma, and is associated with tumor progression and metastasis.
-
Tubulin Polymerization Inhibition: By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a crucial apparatus for cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death)[2][3].
This dual-action mechanism suggests that this compound can combat cancer on multiple fronts, a strategy that is increasingly recognized as essential for durable therapeutic responses.
Preclinical Performance: A Standout in Glioblastoma Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in models of glioblastoma. A key advantage of this compound is its ability to cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents targeting brain tumors[1][3].
Notably, this compound has shown efficacy in glioblastoma cell lines that are resistant to temozolomide, the current standard-of-care chemotherapy for this disease[4]. This finding underscores the potential of this compound to address unmet needs in patients with refractory or recurrent glioblastoma.
Furthermore, in vivo studies in murine models of glioblastoma have shown that this compound can lead to long-term survival. Intriguingly, this effect appears to be dependent on a competent immune system, suggesting that this compound may also modulate the tumor microenvironment and engage the host's immune response against the cancer[1][4].
The Promise of Synergy: Hypothetical Combinations and Rationale
While specific data on the synergistic effects of this compound with other drugs are not yet extensively published, its mechanism of action provides a strong basis for rational combination therapies. The following table outlines potential synergistic partners for this compound.
| Potential Combination Partner | Rationale for Synergy | Potential Benefits |
| Temozolomide (TMZ) | This compound's efficacy in TMZ-resistant cells suggests it may overcome resistance mechanisms. Combining the two could provide a more comprehensive attack on glioblastoma. | Increased efficacy in both TMZ-sensitive and resistant tumors; potential for dose reduction of TMZ, thereby lowering toxicity. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Given that this compound's long-term efficacy in preclinical models is immune-dependent, combining it with checkpoint inhibitors could further unleash the anti-tumor immune response. | Enhanced and more durable anti-tumor immunity; potential to convert "cold" tumors (immunologically inactive) to "hot" tumors (immunologically active). |
| Radiation Therapy | As a microtubule-destabilizing agent, this compound can arrest cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation. | Increased radiosensitivity of tumor cells, leading to improved tumor control with lower doses of radiation. |
| Other Kinase Inhibitors (e.g., EGFR inhibitors) | Targeting multiple oncogenic signaling pathways simultaneously can prevent the development of resistance through pathway redundancy. | Broader and more potent inhibition of cancer cell growth and survival; potential to overcome intrinsic and acquired resistance. |
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with other agents, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
1. Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually and in combination across a panel of cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the partner drug, and a combination of both at a constant ratio.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the IC50 values for each treatment condition.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
2. Apoptosis Assays:
-
Objective: To quantify the induction of apoptosis by this compound and the combination drug.
-
Method:
-
Treat cells as described for the viability assays.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
An increase in the percentage of apoptotic cells in the combination treatment compared to the single agents would suggest a synergistic effect on apoptosis induction.
-
In Vivo Synergy Assessment
1. Xenograft or Syngeneic Tumor Models:
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.
-
Method:
-
Implant human cancer cells (xenograft) or murine cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer the treatments according to a predefined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
A significant reduction in tumor growth in the combination group compared to the single-agent groups would indicate in vivo synergy.
-
Visualizing the Path to Synergy
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for evaluating synergy.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its dual inhibitory mechanism, ability to penetrate the blood-brain barrier, and promising preclinical activity, particularly in temozolomide-resistant glioblastoma models, position it as a strong candidate for further investigation, especially in combination regimens. The exploration of synergistic combinations with existing and emerging anticancer agents holds the key to unlocking the full therapeutic potential of this compound and offering new hope to patients with challenging malignancies.
References
- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinex Pharmaceuticals Announces First Patient Dosed With this compound In A Phase 1 Clinical Study - BioSpace [biospace.com]
Safety Operating Guide
Proper Handling and Disposal of Kx2-361: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential logistical information and procedural guidance for the safe disposal of Kx2-361, a dual Src kinase and tubulin polymerization inhibitor. Adherence to these protocols is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄FN₃O₂ | [1] |
| Molecular Weight | 405.47 g/mol | [1] |
| CAS Number | 897016-26-1 | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, not in water. | [1] |
| Storage | Store at -20°C for the long term (months to years) and at 0-4°C for the short term (days to weeks). Keep dry and in the dark. | [1] |
Disposal Procedures for this compound
As a potent, biologically active small molecule inhibitor, this compound must be treated as hazardous chemical waste. Proper disposal is crucial to prevent environmental contamination and ensure personnel safety. Since a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available, the following procedures are based on general best practices for the disposal of laboratory chemical waste and small molecule kinase inhibitors.[3][4][5][6]
It is imperative to consult and follow your institution's specific hazardous waste management guidelines and to contact your Environmental Health and Safety (EHS) department for any questions or clarification.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be considered hazardous waste.
-
Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals. For instance, keep acidic and basic waste streams separate.[7]
Step 2: Waste Collection and Containment
-
Collect solid this compound waste in a clearly labeled, sealable container.
-
Collect liquid waste containing this compound (e.g., in DMSO) in a compatible, leak-proof, and sealable container.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound"), concentration (if applicable), and the words "Hazardous Waste".[4]
-
Keep waste containers securely closed except when adding waste.[7]
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[7]
-
This area should be secure and away from general laboratory traffic.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
Experimental Protocols: Tubulin Polymerization Inhibition Assay
This compound is a known inhibitor of tubulin polymerization. A common method to assess the activity of such compounds is a cell-free tubulin polymerization assay. The following is a detailed methodology for a typical assay.
Objective: To determine the in vitro effect of this compound on the polymerization of tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., paclitaxel for polymerization promotion, or colchicine for inhibition)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in polymerization buffer to the desired concentration (e.g., 3 mg/mL) on ice.
-
Prepare serial dilutions of this compound in polymerization buffer from the stock solution.
-
Prepare solutions of positive and negative controls.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate on ice, add the desired volume of the this compound dilutions, controls, or vehicle.
-
To initiate the polymerization reaction, add the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls.
-
If applicable, calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
The following diagram outlines the experimental workflow for a tubulin polymerization assay.
Tubulin Polymerization Assay Workflow
Signaling Pathway: Src Kinase
This compound also functions as a Src kinase inhibitor. Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration. The diagram below provides a simplified overview of a generic Src signaling pathway.
Simplified Src Kinase Signaling Pathway and Inhibition by this compound
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Research: A Comprehensive Guide to Handling Kx2-361
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel Src/tubulin inhibitor, Kx2-361. Given the compound's potent biological activity and the absence of comprehensive safety data, a conservative approach to handling is mandatory to ensure personnel safety and prevent contamination.
Risk Assessment and Engineering Controls
Due to its classification as a novel, biologically active compound, this compound must be handled as a potent substance with unknown toxicity. A thorough risk assessment should be conducted before any handling. The primary routes of exposure to mitigate are inhalation of airborne powder and dermal contact.
Primary Engineering Control: All manipulations of this compound, especially handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This PPE is mandatory for all procedures involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves. Nitrile or neoprene gloves are recommended for incidental splash protection.[1] Consult glove manufacturer's chemical resistance guides for solvents used. Change gloves immediately upon contamination and after each handling session. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing from potential splashes.[2] |
| Eyes | Safety Goggles or a Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement.[1] A face shield worn over safety glasses is recommended when there is a significant splash hazard. |
| Respiratory | N95 Respirator (or higher) | A respirator is necessary when handling the powder outside of a certified fume hood or glove box, or if there is a risk of aerosol generation that cannot be contained by engineering controls. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Preparation and Handling of this compound
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated handling area within the fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use tools dedicated to handling this compound to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Keep the container closed as much as possible.
-
Labeling: All containers holding this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[1]
-
Storage: Store this compound in a cool, dry, and dark place, within a labeled, sealed secondary container.[1] For long-term storage, follow the manufacturer's recommendations, typically at -20°C for months to years.
Decontamination and Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A 1:10 bleach solution followed by a rinse with 70% ethanol is a generally effective procedure for many biologically active compounds.[3] For chemical inactivation, consult relevant literature or safety professionals.
-
Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) and liquid waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][5] Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
